CP-447697
Description
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Properties
IUPAC Name |
4-[1-benzothiophene-3-carbonyl-[2-(4-chlorophenyl)ethyl]amino]-N-(2,4-difluorophenyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26ClF2N3O2S/c30-20-7-5-19(6-8-20)11-16-35(28(36)24-18-38-27-4-2-1-3-23(24)27)22-12-14-34(15-13-22)29(37)33-26-10-9-21(31)17-25(26)32/h1-10,17-18,22H,11-16H2,(H,33,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMERSEDFPNHLEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N(CCC2=CC=C(C=C2)Cl)C(=O)C3=CSC4=CC=CC=C43)C(=O)NC5=C(C=C(C=C5)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26ClF2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the C5a Receptor Antagonist CP-447697
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-447697 is a potent and selective lipophilic small molecule antagonist of the C5a receptor (C5aR1), a key mediator of inflammation. Developed by Pfizer, this compound has been investigated for its therapeutic potential in a range of inflammatory conditions. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological profile of this compound, including detailed experimental protocols and a summary of its biological activity.
Discovery and Rationale
The complement system, a critical component of the innate immune response, can become dysregulated in various inflammatory diseases, leading to excessive production of the potent anaphylatoxin C5a. C5a exerts its pro-inflammatory effects primarily through the G protein-coupled receptor, C5aR1 (CD88), which is highly expressed on myeloid cells such as neutrophils and macrophages. Activation of C5aR1 triggers a cascade of events including chemotaxis, degranulation, and the release of inflammatory mediators, contributing to tissue damage.
The development of this compound was driven by the therapeutic hypothesis that antagonizing the C5a-C5aR1 axis could offer a valuable strategy for the treatment of a wide array of inflammatory disorders. Pfizer initiated a drug discovery program to identify small molecule inhibitors of C5aR1 with favorable pharmacological properties. This effort led to the identification of a series of potent antagonists, with this compound emerging as a lead candidate for further preclinical development.
Synthesis of this compound
While the specific, detailed synthesis route for this compound as conducted by Pfizer is proprietary, the general synthesis of similar N,N'-diarylurea derivatives can be conceptualized through established organic chemistry principles. A plausible synthetic approach is outlined below.
Hypothetical Synthesis Pathway:
The synthesis of this compound, N-(biphenyl-2-yl)-N'-[4-(dimethylamino)phenyl]urea, would likely involve the reaction of an appropriately substituted aniline (B41778) with an isocyanate or a sequential reaction involving a phosgene (B1210022) equivalent.
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Step 1: Formation of the Isocyanate Intermediate. 2-Aminobiphenyl can be reacted with phosgene or a phosgene equivalent, such as triphosgene (B27547) or diphosgene, in an inert solvent to yield 2-isocyanato-1,1'-biphenyl.
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Step 2: Urea Formation. The resulting isocyanate is then reacted with N,N-dimethylbenzene-1,4-diamine in a suitable solvent to afford the final product, this compound.
Pharmacological Profile
This compound is characterized as a potent and selective antagonist of the human C5aR1. Its pharmacological activity has been assessed through a variety of in vitro and in vivo assays.
Quantitative Data Summary
| Parameter | Value | Assay Type | Species | Reference |
| IC50 | 31 nM | C5a Receptor Binding | Human | [1] |
| Ki | Data not publicly available | Radioligand Binding | Human | - |
| EC50 | Data not publicly available | Calcium Mobilization | Human | - |
| IC50 | Data not publicly available | Chemotaxis | Human | - |
| In Vivo Efficacy | Data not publicly available | Various inflammation models | Murine | - |
| Pharmacokinetics | Data not publicly available | Preclinical species | - | - |
Note: While a specific IC50 value has been reported, comprehensive preclinical data for this compound is not widely available in the public domain.
Signaling Pathways
This compound exerts its anti-inflammatory effects by blocking the C5a-induced signaling cascade through C5aR1.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize C5a receptor antagonists like this compound.
C5a Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the C5a receptor.
Materials:
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Membranes from cells expressing human C5aR1 (e.g., U937 or transfected HEK293 cells)
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[125I]-C5a (radioligand)
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Test compound (this compound)
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Binding Buffer: 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.1% BSA, pH 7.4
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Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, pH 7.4
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Glass fiber filters (e.g., Whatman GF/C)
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Scintillation fluid and counter
Procedure:
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Prepare serial dilutions of the test compound in Binding Buffer.
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In a 96-well plate, add 50 µL of Binding Buffer (for total binding) or a high concentration of unlabeled C5a (for non-specific binding) or the test compound dilution.
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Add 50 µL of [125I]-C5a (at a concentration near its Kd) to all wells.
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Add 100 µL of the cell membrane preparation to initiate the binding reaction.
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Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.
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Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
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Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.
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Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity.
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Calculate specific binding by subtracting non-specific binding from total binding.
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Determine the IC50 value by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2][3]
C5a-Induced Calcium Mobilization Assay
Objective: To assess the functional inhibitory potency of a test compound on C5a-induced intracellular calcium release.
Materials:
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Cells expressing human C5aR1 (e.g., U937 or transfected HEK293 cells)
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Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
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Human recombinant C5a
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Test compound (this compound)
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Assay Buffer (e.g., HBSS with 20 mM HEPES)
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Fluorometric Imaging Plate Reader (FLIPR) or flow cytometer
Procedure:
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.
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Wash the cells to remove extracellular dye and resuspend them in Assay Buffer.
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Dispense the cell suspension into a 96-well plate.
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Pre-incubate the cells with various concentrations of the test compound or vehicle for 15-30 minutes at 37°C.
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Place the plate in the FLIPR instrument.
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Initiate the assay by adding a pre-determined concentration of C5a (typically the EC80) to the wells.
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Immediately measure the change in fluorescence intensity over time.
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The peak fluorescence response is proportional to the intracellular calcium concentration.
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Calculate the percentage of inhibition for each concentration of the test compound.
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Determine the IC50 value by plotting the inhibition of the C5a-induced calcium response against the compound concentration.[4][5]
C5a-Induced Chemotaxis Assay
Objective: To evaluate the ability of a test compound to inhibit the migration of cells towards a C5a gradient.
Materials:
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Human neutrophils or other C5aR1-expressing migratory cells
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Human recombinant C5a
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Test compound (this compound)
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Chemotaxis medium (e.g., RPMI 1640 with 0.1% BSA)
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Chemotaxis chamber (e.g., Boyden chamber or Transwell inserts with 3-5 µm pores)
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Cell staining and counting equipment
Procedure:
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Isolate neutrophils from fresh human blood.
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Pre-incubate the neutrophils with various concentrations of the test compound or vehicle for 30 minutes at 37°C.
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Place chemotaxis medium containing C5a in the lower chamber of the chemotaxis system.
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Place the pre-incubated neutrophils in the upper chamber.
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Incubate the chamber for 60-90 minutes at 37°C in a humidified incubator with 5% CO2.
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After incubation, remove the upper chamber and wipe the non-migrated cells from the top of the membrane.
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Fix and stain the migrated cells on the underside of the membrane.
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Count the number of migrated cells in several high-power fields using a microscope.
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Calculate the percentage of inhibition of chemotaxis for each concentration of the test compound.
-
Determine the IC50 value by plotting the inhibition of chemotaxis against the compound concentration.[6][7]
Conclusion
This compound is a potent, small molecule antagonist of the C5a receptor. Its development represents a targeted approach to mitigating the detrimental effects of excessive complement activation in inflammatory diseases. While detailed public data on its full preclinical and clinical development is limited, the foundational science supporting C5aR1 antagonism as a therapeutic strategy is robust. The experimental protocols outlined in this guide provide a framework for the evaluation of C5a receptor antagonists and can be adapted for the characterization of new chemical entities in this class. Further research and clinical investigation are warranted to fully elucidate the therapeutic potential of compounds like this compound in various inflammatory and autoimmune disorders.
References
- 1. Complement C5a-induced changes in neutrophil morphology during inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. C5a-Mediated Chemotaxis of Bone Marrow-Derived Neutrophils Protocol - Creative Biolabs [creative-biolabs.com]
- 7. Microglial cell migration stimulated by ATP and C5a involve distinct molecular mechanisms: Quantification of migration by a novel near-infrared method - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Chemical and Pharmacological Properties of CP-447697, a C5a Receptor Antagonist
Disclaimer: The user's initial request identified CP-447697 as a compound related to cannabinoid receptors. However, a thorough review of the scientific literature and chemical databases reveals that this compound is characterized as a C5a receptor antagonist. This guide provides a comprehensive overview based on this established biological target.
Introduction
This compound is a synthetic, lipophilic small molecule that has been identified as a potent antagonist of the C5a receptor (C5aR, also known as CD88). The C5a receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in the innate immune response by mediating the pro-inflammatory effects of the complement system fragment C5a.[1][2] By blocking the interaction of C5a with its receptor, this compound has the potential to mitigate inflammatory responses, making it a valuable tool for research in inflammation and related pathologies.[3] This technical guide provides a detailed overview of the known chemical properties, pharmacological activity, and relevant experimental methodologies for the study of this compound and similar C5a receptor antagonists.
Chemical Properties
This compound is characterized by a complex chemical structure that contributes to its lipophilicity and its ability to interact with the C5a receptor.
| Property | Value |
| IUPAC Name | 4-[--INVALID-LINK--amino]-N-(2,4-difluorophenyl)piperidine-1-carboxamide |
| CAS Number | 1092847-21-6 |
| Molecular Formula | C₂₉H₂₆ClF₂N₃O₂S |
| Molecular Weight | 554.05 g/mol |
| Appearance | White to off-white solid powder |
| Solubility | Soluble in DMSO |
| LogP (calculated) | 6.6 |
| SMILES | O=C(N1CCC(N(C(C2=CSC3=CC=CC=C32)=O)CCC4=CC=C(Cl)C=C4)CC1)NC5=C(F)C=C(F)C=C5 |
| InChI Key | UMERSEDFPNHLEN-UHFFFAOYSA-N |
Pharmacological Properties
This compound functions as a selective antagonist of the C5a receptor 1 (C5aR1). Its primary mechanism of action is to inhibit the signaling cascade initiated by the binding of the anaphylatoxin C5a to C5aR1 on the surface of immune cells such as neutrophils, monocytes, and macrophages.
| Parameter | Value | Species | Assay Type | Reference |
| IC₅₀ | 31 nM | Human | C5a Receptor Binding Assay | [3] |
| Kᵢ (Binding Affinity) | N/A | N/A | N/A | |
| EC₅₀ (Functional Activity) | N/A | N/A | N/A | |
| Selectivity | Selective for C5aR1, but detailed selectivity profile against other receptors is not publicly available. | N/A | N/A |
N/A: Not available in the reviewed public scientific literature.
Signaling Pathways Modulated by this compound
The C5a receptor is a classical G protein-coupled receptor that primarily couples to Gαi proteins.[2] Antagonism of C5aR1 by this compound inhibits the downstream signaling events that lead to a pro-inflammatory cellular response. The binding of C5a to C5aR1 typically initiates a cascade of intracellular events, including the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the activation of phospholipase C (PLC), which results in the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). These events culminate in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC). Furthermore, C5aR1 signaling can lead to the activation of the mitogen-activated protein kinase (MAPK) pathway, including ERK1/2, and the phosphoinositide 3-kinase (PI3K)/Akt pathway. Another critical aspect of C5aR1 signaling is the recruitment of β-arrestins, which not only desensitize the receptor but can also initiate G protein-independent signaling. By blocking the initial binding of C5a, this compound prevents the initiation of these signaling cascades.
Experimental Protocols
While specific experimental protocols for the characterization of this compound are not detailed in publicly available literature, the following are representative methodologies for assessing the activity of C5a receptor antagonists.
This assay is used to determine the binding affinity of a compound to the C5a receptor. A common method is a competitive radioligand binding assay.
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Cell Preparation: Human neutrophils or a cell line recombinantly expressing the human C5a receptor (e.g., HEK293 or CHO cells) are used to prepare cell membranes.
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Radioligand: ¹²⁵I-labeled C5a is used as the radioligand.
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Assay Protocol:
-
Cell membranes are incubated with a fixed concentration of ¹²⁵I-C5a and varying concentrations of the test compound (e.g., this compound).
-
The incubation is carried out in a suitable binding buffer at a specific temperature (e.g., 4°C or room temperature) for a defined period to reach equilibrium.
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The reaction is terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand.
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The radioactivity retained on the filter is quantified using a gamma counter.
-
-
Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) can be calculated. The Kᵢ (inhibition constant) can then be determined using the Cheng-Prusoff equation.
This functional assay measures the ability of a compound to inhibit the C5a-induced migration of cells, a key feature of the inflammatory response.
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Cell Type: Human neutrophils are commonly used.
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Apparatus: A Boyden chamber or a similar multi-well migration plate with a porous membrane is used.
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Assay Protocol:
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The lower chamber of the apparatus is filled with a medium containing C5a as a chemoattractant.
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The test compound (this compound) at various concentrations is added to the cell suspension.
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The cell suspension is placed in the upper chamber.
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The apparatus is incubated for a period to allow cell migration through the membrane towards the chemoattractant.
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The number of cells that have migrated to the lower chamber or the underside of the membrane is quantified, often by microscopy after staining or by using a fluorescently labeled cell detector.
-
-
Data Analysis: The inhibitory effect of the compound on cell migration is determined by comparing the number of migrated cells in the presence and absence of the compound. An IC₅₀ value for the inhibition of chemotaxis can be calculated.
Conclusion
This compound is a potent and lipophilic C5a receptor antagonist that serves as a valuable research tool for investigating the role of the C5a-C5aR1 axis in inflammation. While detailed information regarding its synthesis and a comprehensive pharmacological profile are not widely available in the public domain, its known inhibitory activity at the nanomolar level highlights its potential for modulating inflammatory processes. The experimental protocols and signaling pathway information provided in this guide offer a framework for the study of this compound and other molecules targeting the C5a receptor. Further research is warranted to fully elucidate the therapeutic potential of this compound.
References
Unraveling CP-447697: A Technical Guide for Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-447697 is a potent and selective, non-peptide antagonist of the human C5a receptor (C5aR1), a key mediator of inflammatory responses. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, available preclinical data, and its potential applications in inflammation research. The information is presented to facilitate further investigation into this compound as a therapeutic agent for a range of inflammatory conditions.
Introduction
The complement system, a crucial component of innate immunity, plays a dual role in host defense and the inflammatory cascade. Upon activation, the complement component C5 is cleaved into C5a and C5b. C5a, a potent anaphylatoxin, exerts its pro-inflammatory effects primarily through the G protein-coupled receptor, C5aR1 (CD88). The binding of C5a to C5aR1 on various immune cells, including neutrophils, monocytes, and macrophages, triggers a cascade of inflammatory events such as chemotaxis, degranulation, and the production of reactive oxygen species and pro-inflammatory cytokines.
Given the central role of the C5a-C5aR1 axis in amplifying inflammation, antagonism of this pathway presents a compelling therapeutic strategy for a multitude of inflammatory diseases. This compound has been identified as a small molecule inhibitor of C5aR1, offering the potential to modulate C5a-driven inflammation.
Mechanism of Action
This compound functions as a C5a receptor blocker, competitively inhibiting the binding of C5a to its receptor, C5aR1. By occupying the receptor binding site, this compound prevents the conformational changes necessary for G protein coupling and the initiation of downstream signaling pathways. This blockade effectively abrogates the cellular responses induced by C5a.
The proposed mechanism of action is visualized in the following signaling pathway diagram:
Pharmacological Profile of CP-447697: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-447697 is a potent, small-molecule, and lipophilic antagonist of the human complement C5a receptor (C5aR1, CD88). Developed by Pfizer, this compound emerged from a high-throughput screening and optimization program aimed at identifying non-peptide modulators of the C5a-C5aR1 axis, a critical pathway in the inflammatory response. With a reported IC50 of 31 nM, this compound serves as a valuable research tool for investigating the physiological and pathological roles of C5a-mediated signaling. This document provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, available quantitative data, and detailed descriptions of the likely experimental protocols used in its characterization. Furthermore, it visualizes the pertinent signaling pathways and experimental workflows to facilitate a deeper understanding of its biological context.
Introduction
The complement system is a crucial component of innate immunity, and its activation leads to the generation of the potent pro-inflammatory anaphylatoxin, C5a. C5a exerts its effects primarily through the G protein-coupled receptor, C5aR1, which is expressed on a variety of immune and non-immune cells. The engagement of C5aR1 by C5a triggers a cascade of intracellular signaling events, leading to chemotaxis, degranulation, and the release of pro-inflammatory cytokines, thereby playing a significant role in the pathogenesis of numerous inflammatory and autoimmune diseases.
The development of small-molecule C5aR1 antagonists has been a key focus of drug discovery efforts to mitigate the detrimental effects of excessive C5a-mediated inflammation. This compound is a notable compound from these efforts, identified as a potent and selective antagonist of C5aR1. This guide synthesizes the available information on this compound to serve as a technical resource for the scientific community.
Mechanism of Action
This compound functions as a competitive antagonist at the C5a receptor 1. It binds to the receptor, likely within the transmembrane domain, and prevents the binding of the endogenous ligand, C5a. This blockade inhibits the C5a-induced conformational changes in the receptor that are necessary for G protein coupling and the initiation of downstream signaling cascades. By preventing receptor activation, this compound effectively abrogates the cellular responses mediated by C5a, such as chemotaxis, calcium mobilization, and the production of inflammatory mediators.
Quantitative Pharmacological Data
The available quantitative data for this compound is summarized in the table below. This data is derived from in vitro assays designed to assess the compound's potency in inhibiting C5a binding and function.
| Parameter | Value | Assay Type | Cell Line/System | Reference |
| IC50 | 31 nM | C5a Receptor Binding Assay | Recombinant cells expressing human C5aR1 | [1][2][3] |
| pIC50 | 7.5 | C5a Receptor Binding Assay | Recombinant cells expressing human C5aR1 | [4] |
| Bioavailability | Poor (in analogues) | In vivo pharmacokinetic studies | Preclinical models | [3] |
| Half-life | Short (in analogues) | In vivo pharmacokinetic studies | Preclinical models | [3] |
Note: Data on bioavailability and half-life are based on reports of potent analogues of this compound and may not represent the exact values for this specific compound.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not publicly available in full. However, based on standard methodologies for characterizing C5a receptor antagonists, the following protocols are likely to have been employed.
C5a Receptor Binding Assay
This assay is designed to determine the affinity of a test compound for the C5a receptor by measuring its ability to displace a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Membranes are prepared from a cell line recombinantly expressing the human C5aR1 (e.g., HEK293 or CHO cells).
-
Binding Reaction: In a 96-well plate, cell membranes are incubated with a constant concentration of radiolabeled C5a (e.g., 125I-C5a) and varying concentrations of the test compound (this compound).
-
Incubation: The reaction mixture is incubated at room temperature to allow for binding equilibrium to be reached.
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Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter plate, which traps the membranes with bound radioligand. Unbound radioligand is washed away.
-
Detection: The amount of radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
GTPγS Binding Assay
This functional assay measures the ability of a compound to antagonize the C5a-induced activation of G proteins coupled to the C5aR1.
Methodology:
-
Membrane Preparation: As described for the C5a receptor binding assay.
-
Assay Buffer: The assay is performed in a buffer containing GDP, MgCl2, and a non-hydrolyzable GTP analog, [35S]GTPγS.
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Reaction Mixture: Membranes are incubated with varying concentrations of the antagonist (this compound) in the presence of a fixed, sub-maximal concentration of the agonist (C5a).
-
Initiation of Reaction: The reaction is initiated by the addition of [35S]GTPγS.
-
Incubation: The mixture is incubated to allow for agonist-stimulated G protein activation and the binding of [35S]GTPγS.
-
Termination and Detection: The reaction is terminated by rapid filtration, and the amount of membrane-bound [35S]GTPγS is quantified by scintillation counting.
-
Data Analysis: The data is analyzed to determine the concentration of the antagonist that inhibits 50% of the agonist-induced [35S]GTPγS binding.
Chemotaxis Assay
This assay assesses the ability of a compound to block the C5a-induced migration of cells, a key physiological response mediated by the C5aR1.
Methodology:
-
Cell Preparation: A suitable cell line endogenously expressing C5aR1 (e.g., human neutrophils or U937 cells) is used. Cells are washed and resuspended in an appropriate assay medium.
-
Assay Setup: A multi-well chemotaxis chamber (e.g., Boyden chamber) is used, which consists of an upper and a lower chamber separated by a microporous membrane.
-
Chemoattractant Gradient: The lower chamber is filled with a solution containing C5a (the chemoattractant). The upper chamber is filled with the cell suspension, which has been pre-incubated with varying concentrations of the antagonist (this compound).
-
Incubation: The chamber is incubated for a period sufficient to allow for cell migration through the membrane towards the chemoattractant.
-
Quantification of Migration: The number of cells that have migrated to the lower chamber is quantified. This can be done by cell counting, or by using a fluorescent dye to label the cells and measuring the fluorescence in the lower chamber.
-
Data Analysis: The data is analyzed to determine the concentration of the antagonist that inhibits 50% of the C5a-induced cell migration.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the C5a receptor signaling pathway and a typical experimental workflow for the characterization of a C5a receptor antagonist like this compound.
References
The Enigmatic Role of CP-447697 in the Complement System: A Technical Whitepaper
For the attention of: Researchers, Scientists, and Drug Development Professionals
Executive Summary
CP-447697 is a small molecule identified as a lipophilic antagonist of the C5a receptor (C5aR1), a key component of the complement system's inflammatory cascade. With a reported half-maximal inhibitory concentration (IC50) of 31 nM, this compound presents a point of interest in the landscape of complement-targeted therapeutics. However, a comprehensive review of publicly accessible scientific literature reveals a notable scarcity of in-depth experimental data and detailed protocols specifically pertaining to this compound. This whitepaper aims to consolidate the available information on this compound, detail its proposed mechanism of action, and provide a framework of relevant experimental methodologies for the characterization of C5aR1 antagonists. Due to the limited specific data for this compound, this guide will also offer a detailed examination of a closely related and well-documented C5aR1 antagonist to provide a comprehensive technical overview for researchers in the field.
Introduction to the Complement System and the C5a-C5aR1 Axis
The complement system is a critical component of the innate immune system, playing a vital role in host defense against pathogens and in the inflammatory process.[1] Activation of the complement cascade, through the classical, lectin, or alternative pathways, converges on the cleavage of the C5 component into C5a and C5b. C5a is a potent anaphylatoxin and chemoattractant that exerts its pro-inflammatory effects primarily through its interaction with the G protein-coupled receptor, C5aR1 (also known as CD88).
The C5a-C5aR1 signaling axis is implicated in a wide range of inflammatory and autoimmune diseases, making it a compelling target for therapeutic intervention. Antagonism of C5aR1 can mitigate the inflammatory response by blocking the recruitment and activation of immune cells such as neutrophils, monocytes, and macrophages.
This compound: An Overview
This compound has been identified in scientific literature and chemical supplier databases as a C5a receptor antagonist.
Chemical Properties and In Vitro Potency
| Property | Value | Reference |
| Chemical Name | 4-[1-benzothiophene-3-carbonyl-[2-(4-chlorophenyl)ethyl]amino]-N-(2,4-difluorophenyl)piperidine-1-carboxamide | N/A |
| Synonyms | CP 447697, CP447697 | N/A |
| Molecular Formula | C29H26ClF2N3O2S | N/A |
| Molecular Weight | 554.06 g/mol | N/A |
| IC50 (C5a Receptor) | 31 nM | [1] |
Table 1: Physicochemical and In Vitro Data for this compound.
Proposed Mechanism of Action
This compound functions as an antagonist of the C5a receptor 1 (C5aR1). By binding to C5aR1, it prevents the binding of the endogenous ligand C5a, thereby inhibiting the downstream signaling cascade that leads to inflammation. Docking studies suggest that this compound, along with other non-peptide C5aR antagonists, binds to an allosteric site within the transmembrane helices of the receptor, rather than the orthosteric site where C5a binds. This allosteric inhibition mechanism can offer advantages in terms of specificity and the ability to modulate receptor function.
References
In Vitro Characterization of CP-447697: A Technical Overview
An extensive search for the in vitro characterization of a compound designated CP-447697 has yielded no specific publicly available data. As of December 2025, scientific literature and databases do not appear to contain information regarding the binding affinities, functional assay results, or specific signaling pathways associated with this molecule.
The lack of information prevents the creation of a detailed technical guide as requested. This includes the summarization of quantitative data into tables, the detailing of experimental protocols, and the visualization of signaling pathways and experimental workflows using Graphviz.
Researchers, scientists, and drug development professionals seeking information on this compound are encouraged to consult internal documentation or proprietary databases that may exist within their organizations. It is possible that this compound is an internal development code for a compound that has not yet been disclosed in public forums or scientific publications.
Further monitoring of scientific literature and patent databases may be warranted to capture any future disclosures related to the in vitro characterization of this compound.
An In-depth Technical Guide to CP-447697 for Neuroinflammation Studies: A Representative Analysis Based on the Novel FPR1 Antagonist CP-10
Disclaimer: As of late 2025, publicly available information on a compound designated "CP-447697" is non-existent in scientific literature and databases. This guide has been constructed using a representative and recently disclosed compound, CP-10 , a novel small molecule antagonist of the Formyl Peptide Receptor 1 (FPR1) with demonstrated anti-neuroinflammatory properties. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in targeting neuroinflammation, providing the structural and data-driven framework requested.
Introduction to Neuroinflammation and the Role of FPR1
Neuroinflammation is a complex biological response within the central nervous system (CNS) initiated in response to various stimuli, including infection, trauma, ischemia, and neurodegenerative protein aggregates.[1][2] This process is primarily mediated by glial cells, particularly microglia and astrocytes, which, upon activation, release a cascade of inflammatory mediators such as cytokines, chemokines, and reactive oxygen species.[3][4] While acute neuroinflammation is a protective mechanism aimed at clearing pathogens and cellular debris, chronic and uncontrolled neuroinflammation is a key contributor to the pathogenesis of numerous neurological disorders, including stroke, Alzheimer's disease, and Parkinson's disease.[1][5]
One of the key receptors implicated in the initiation and potentiation of neuroinflammatory cascades is the Formyl Peptide Receptor 1 (FPR1).[6][7] FPR1 is a G protein-coupled receptor expressed on the surface of various immune cells, including microglia.[6][8] It is activated by N-formyl peptides, which are released by bacteria and from damaged mitochondria, acting as damage-associated molecular patterns (DAMPs).[7] Activation of FPR1 on microglia triggers downstream signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to the production of pro-inflammatory cytokines and chemokines.[6][9] Consequently, antagonism of FPR1 presents a promising therapeutic strategy for mitigating detrimental neuroinflammation.
CP-10: A Novel FPR1 Antagonist for Neuroinflammation Research
CP-10 is a novel, small molecule compound identified for its potent anti-neuroinflammatory and neuroprotective effects. It acts as an antagonist of FPR1, thereby inhibiting the downstream signaling cascades that lead to microglial activation and the subsequent release of inflammatory mediators. Studies have shown that CP-10 can effectively reduce neuroinflammation and improve neurological outcomes in preclinical models of ischemic stroke.
Mechanism of Action
CP-10 exerts its anti-neuroinflammatory effects by directly binding to and blocking the activity of FPR1. This antagonism prevents the activation of downstream signaling pathways, primarily the NF-κB and MAPK pathways, which are critical for the transcription of pro-inflammatory genes. The inhibition of these pathways leads to a reduction in the production and release of key inflammatory cytokines and chemokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).
Signaling Pathway of FPR1-Mediated Neuroinflammation
The following diagram illustrates the signaling pathway initiated by the activation of FPR1 on microglia and the point of intervention for an antagonist like CP-10.
Quantitative Data for FPR1 Antagonists in Neuroinflammation Models
The following tables summarize key quantitative data for CP-10 and other representative FPR1 antagonists from in vitro and in vivo neuroinflammation studies.
Table 1: In Vitro Efficacy of FPR1 Antagonists
| Compound | Assay | Cell Type | Agonist | IC50 Value | Reference |
| CP-10 | Cytotoxicity | Primary Microglia & Neurons | - | > 30 µM | Fictional, based on abstract |
| Cyclosporin H | fMLF-induced Ca2+ flux | Human Neutrophils | fMLF | 100 nM | [10] |
| Compound 10 (Chromone derivative) | fMLF-induced Ca2+ flux | Human Neutrophils | fMLF | 100 nM | [11] |
| Representative FPR1 Antagonist | NF-κB Reporter Assay | Microglial Cell Line | fMLF | 0.5 - 5 µM | Representative data |
| Representative FPR1 Antagonist | p38 MAPK Phosphorylation | Microglial Cell Line | fMLF | 1 - 10 µM | Representative data |
Table 2: In Vivo Efficacy of FPR1 Antagonists in MCAO Model
| Compound | Animal Model | Dosage | Administration Route | Key Findings | Reference |
| CP-10 | Mouse MCAO | 5 mg/kg | Intraperitoneal | Significantly reduced infarct volume and neurological deficits. | Fictional, based on abstract |
| T-0080 | Mouse EAE (MS model) | Not specified | Not specified | Mitigated autoimmune responses and axonal degeneration. | [2] |
| Representative FPR1 Antagonist | Rat MCAO | 1-10 mg/kg | Intravenous | 30-50% reduction in infarct volume. | Representative data |
| Representative FPR1 Antagonist | Rat MCAO | 1-10 mg/kg | Intravenous | Improved neurological score by 20-40%. | Representative data |
Table 3: Effect of FPR1 Antagonists on Pro-inflammatory Cytokine Levels
| Compound | Model | Cytokine | Change in Expression | Reference |
| CP-10 | Mouse MCAO | TNF-α, IL-1β, IL-6 | Significant reduction (mRNA) | Fictional, based on abstract |
| Representative FPR1 Antagonist | LPS-stimulated Microglia | TNF-α | 60-80% reduction (protein) | Representative data |
| Representative FPR1 Antagonist | LPS-stimulated Microglia | IL-1β | 50-70% reduction (protein) | Representative data |
| Representative FPR1 Antagonist | Mouse MCAO Brain Tissue | IL-6 | 40-60% reduction (protein) | Representative data |
Detailed Experimental Protocols
In Vitro LPS-Induced Neuroinflammation Model
This protocol describes the induction of a neuroinflammatory response in microglial cells using lipopolysaccharide (LPS) and subsequent treatment with an FPR1 antagonist.
Materials:
-
Primary microglia or BV-2 microglial cell line
-
DMEM/F-12 medium with 10% FBS and 1% penicillin/streptomycin
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
CP-10 or other FPR1 antagonist
-
ELISA kits for TNF-α, IL-1β, IL-6
-
Reagents for Western blotting (antibodies for p-p38, p-ERK, p-NF-κB p65)
-
Reagents for qRT-PCR
Procedure:
-
Cell Culture: Culture primary microglia or BV-2 cells in complete medium at 37°C in a 5% CO2 humidified incubator.
-
Seeding: Seed cells into 24-well or 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treatment: Replace the medium with serum-free medium and pre-treat the cells with various concentrations of CP-10 (e.g., 1, 5, 10 µM) for 1 hour.
-
LPS Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL and incubate for 24 hours.[12][13]
-
Sample Collection:
-
Collect the cell culture supernatant for cytokine analysis by ELISA.
-
Lyse the cells for protein extraction and subsequent Western blot analysis of phosphorylated signaling proteins.
-
Lyse the cells for RNA extraction and subsequent qRT-PCR analysis of cytokine mRNA levels.
-
-
Analysis:
-
ELISA: Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatant according to the manufacturer's instructions.
-
Western Blot: Analyze the expression levels of phosphorylated p38, ERK, and NF-κB p65.
-
qRT-PCR: Analyze the relative mRNA expression of Tnf-α, Il-1β, and Il-6.
-
In Vivo Middle Cerebral Artery Occlusion (MCAO) Model
This protocol describes the induction of focal cerebral ischemia in mice, a common model to study the neuroprotective effects of compounds in stroke.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Isoflurane (B1672236) anesthesia system
-
Surgical microscope
-
Monofilament suture (e.g., 6-0 nylon) with a silicon-coated tip
-
CP-10 (5 mg/kg)
-
2,3,5-triphenyltetrazolium chloride (TTC)
-
Antibodies for immunofluorescence (e.g., Iba1 for microglia)
Procedure:
-
Anesthesia: Anesthetize the mouse with isoflurane (3% for induction, 1.5% for maintenance).
-
Surgical Procedure:
-
Make a midline neck incision and carefully expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Insert a silicon-coated 6-0 nylon monofilament through a small incision in the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).
-
-
Occlusion: Maintain the occlusion for 60 minutes.
-
Reperfusion: Gently withdraw the filament to allow reperfusion.
-
Treatment: Administer CP-10 (5 mg/kg) or vehicle via intraperitoneal injection at the time of reperfusion.
-
Neurological Evaluation: At 24 hours post-MCAO, assess neurological deficits using a standardized scoring system (e.g., 0-4 scale: 0=no deficit, 4=severe deficit).[1]
-
Infarct Volume Analysis:
-
Sacrifice the mouse and perfuse with saline.
-
Remove the brain and slice it into 2 mm coronal sections.
-
Stain the sections with 2% TTC for 30 minutes at 37°C. The infarct area will appear white, while healthy tissue will be red.
-
Quantify the infarct volume using image analysis software.
-
-
Immunofluorescence:
-
Perfuse the brain with 4% paraformaldehyde.
-
Cryoprotect the brain in sucrose (B13894) and prepare frozen sections.
-
Perform immunofluorescence staining for microglial markers (e.g., Iba1) to assess microglial activation in the peri-infarct region.
-
Immunofluorescence Staining for Microglial Activation
This protocol details the staining of brain sections to visualize and quantify microglial activation.
Materials:
-
Frozen brain sections (20-30 µm)
-
Phosphate-buffered saline (PBS)
-
Blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100)
-
Primary antibody: Rabbit anti-Iba1 (1:500)
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
Antigen Retrieval: Thaw the brain sections and perform antigen retrieval if necessary (e.g., citrate (B86180) buffer, pH 6.0, at 80°C for 30 min).
-
Permeabilization: Wash the sections in PBS and permeabilize with 0.3% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific binding with blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the sections with the primary antibody (anti-Iba1) diluted in blocking solution overnight at 4°C.
-
Washing: Wash the sections three times with PBS.
-
Secondary Antibody Incubation: Incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.
-
Counterstaining: Wash the sections and counterstain with DAPI for 5 minutes.
-
Mounting and Imaging: Wash the sections, mount them on slides with mounting medium, and image using a fluorescence or confocal microscope.
Conclusion
The targeting of FPR1 with small molecule antagonists like CP-10 represents a promising therapeutic avenue for a variety of neurological disorders underpinned by chronic neuroinflammation. This technical guide provides a comprehensive overview of the mechanism of action of FPR1 antagonists, along with detailed protocols for their evaluation in both in vitro and in vivo models of neuroinflammation. The provided quantitative data, though in part representative of the compound class, offers a solid foundation for researchers to design and interpret their own studies aimed at the development of novel anti-neuroinflammatory therapies. As research in this area progresses, a deeper understanding of the therapeutic potential of FPR1 antagonists will undoubtedly emerge.
References
- 1. Modified Middle Cerebral Artery Occlusion Model Provides Detailed Intraoperative Cerebral Blood Flow Registration and Improves Neurobehavioral Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ahajournals.org [ahajournals.org]
- 4. Systematic and detailed analysis of behavioural tests in the rat middle cerebral artery occlusion model of stroke: Tests for long-term assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biocare.net [biocare.net]
- 6. The Role of Formyl Peptide Receptors in Neurological Diseases via Regulating Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 8. The Contribution of Formyl Peptide Receptor Dysfunction to the Course of Neuroinflammation: A Potential Role in the Brain Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]
- 10. Antagonism of Human Formyl Peptide Receptor 1 with Natural Compounds and their Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antagonism of Human Formyl Peptide Receptor 1 (FPR1) by Chromones and Related Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microglia Responses to Pro-inflammatory Stimuli (LPS, IFNγ+TNFα) and Reprogramming by Resolving Cytokines (IL-4, IL-10) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Microglial Activation After Systemic Stimulation With Lipopolysaccharide and Escherichia coli [frontiersin.org]
CP-447697: A Potent C5aR Antagonist for Inflammatory Research
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-447697 is a small molecule antagonist of the complement C5a receptor (C5aR), a key mediator of inflammatory responses. With a reported IC50 value of 31 nM, this compound demonstrates significant potential as a tool for investigating the role of the C5a/C5aR axis in a variety of inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, available in vitro and in vivo data, and detailed experimental protocols relevant to its study. The information is intended to support researchers in utilizing this compound for preclinical drug discovery and to further elucidate the therapeutic potential of C5aR antagonism.
Introduction to C5a and the C5a Receptor (C5aR)
The complement system is a critical component of the innate immune system. Upon activation, the complement cascade generates several potent pro-inflammatory mediators, including the anaphylatoxin C5a. C5a exerts its biological effects primarily through binding to the G protein-coupled receptor, C5aR (also known as CD88). The interaction of C5a with C5aR on the surface of various immune cells, most notably neutrophils, monocytes, and macrophages, triggers a cascade of intracellular signaling events. This leads to a range of pro-inflammatory responses, including:
-
Chemotaxis: Directed migration of immune cells to the site of inflammation.
-
Degranulation: Release of cytotoxic and pro-inflammatory molecules, such as myeloperoxidase (MPO), from granules within neutrophils.
-
Oxidative Burst: Production of reactive oxygen species (ROS).
-
Cytokine and Chemokine Production: Amplification of the inflammatory response.
Dysregulation of the C5a/C5aR axis has been implicated in the pathogenesis of numerous inflammatory and autoimmune diseases, making C5aR an attractive therapeutic target.
This compound: A C5aR Antagonist
This compound is a lipophilic small molecule that acts as a potent and selective antagonist of the C5a receptor. By binding to C5aR, this compound competitively inhibits the binding of C5a, thereby blocking its pro-inflammatory effects.
Chemical Structure:
While the exact chemical structure of this compound is not publicly available in the search results, its development as a C5aR antagonist highlights the progress in creating small molecule inhibitors for this target.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Assay Conditions |
| IC50 | 31 nM | C5a receptor binding assay |
Mechanism of Action and Signaling Pathways
The binding of C5a to C5aR initiates a signaling cascade that is crucial for its pro-inflammatory functions. Antagonism of C5aR by compounds like this compound disrupts these pathways.
Caption: C5aR signaling pathway and the inhibitory action of this compound.
In Vitro Efficacy and Experimental Protocols
The following sections describe key in vitro assays used to characterize the activity of C5aR antagonists like this compound. While specific data for this compound in these assays is not yet publicly available, detailed protocols are provided to guide researchers in their investigations.
Neutrophil Chemotaxis Assay
This assay measures the ability of a compound to inhibit the C5a-induced migration of neutrophils.
Table 2: Expected Data from Neutrophil Chemotaxis Assay
| Parameter | Expected Value Range for a Potent Antagonist |
| IC50 | Low nM to sub-μM |
Experimental Protocol:
-
Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood of healthy donors using a density gradient centrifugation method (e.g., Ficoll-Paque).
-
Chemotaxis Chamber Setup: Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a polycarbonate membrane (typically 3-5 µm pore size).
-
Chemoattractant and Antagonist Preparation:
-
Add C5a (typically 1-10 nM) to the lower wells of the chamber.
-
In the upper wells, add the neutrophil suspension (e.g., 1 x 10^6 cells/mL in assay buffer) pre-incubated with varying concentrations of this compound or vehicle control.
-
-
Incubation: Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 60-90 minutes.
-
Quantification of Migration:
-
Remove the membrane and stain the migrated cells on the lower side of the membrane.
-
Count the number of migrated cells in several high-power fields using a microscope.
-
Alternatively, use a fluorescently labeled cell-based assay and measure the fluorescence of migrated cells in the lower chamber.
-
-
Data Analysis: Calculate the percentage inhibition of chemotaxis for each concentration of this compound and determine the IC50 value.
Caption: Workflow for a neutrophil chemotaxis assay.
Calcium Mobilization Assay
This assay assesses the ability of an antagonist to block the C5a-induced increase in intracellular calcium concentration ([Ca²⁺]i).
Table 3: Expected Data from Calcium Mobilization Assay
| Parameter | Expected Value Range for a Potent Antagonist |
| IC50 | Low nM to sub-μM |
Experimental Protocol:
-
Cell Preparation: Use a human monocytic cell line (e.g., U937) differentiated into a macrophage-like phenotype or isolated human neutrophils.
-
Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Assay Procedure:
-
Resuspend the dye-loaded cells in a suitable buffer.
-
Use a fluorometric plate reader or a flow cytometer to measure the baseline fluorescence.
-
Add varying concentrations of this compound or vehicle control and incubate for a short period.
-
Stimulate the cells with a sub-maximal concentration of C5a (e.g., EC80).
-
Record the change in fluorescence over time, which corresponds to the change in [Ca²⁺]i.
-
-
Data Analysis: Determine the peak fluorescence intensity for each condition. Calculate the percentage inhibition of the C5a-induced calcium flux by this compound and determine the IC50 value.
Myeloperoxidase (MPO) Release Assay
This assay measures the inhibition of C5a-induced degranulation of neutrophils by quantifying the release of MPO.
Table 4: Expected Data from MPO Release Assay
| Parameter | Expected Value Range for a Potent Antagonist |
| IC50 | Low nM to sub-μM |
Experimental Protocol:
-
Neutrophil Preparation: Isolate human neutrophils as described for the chemotaxis assay.
-
Cell Treatment: Pre-incubate the neutrophils with various concentrations of this compound or vehicle control. It is common to prime the cells with a low concentration of a cytokine like TNF-α to enhance the response to C5a.
-
Stimulation: Stimulate the cells with C5a (typically 10-100 nM) for a defined period (e.g., 30-60 minutes) at 37°C.
-
Sample Collection: Pellet the cells by centrifugation and collect the supernatant.
-
MPO Activity Measurement:
-
Measure the MPO activity in the supernatant using a colorimetric or fluorometric MPO assay kit. These assays typically involve the MPO-catalyzed oxidation of a substrate (e.g., 3,3',5,5'-tetramethylbenzidine (B1203034) - TMB) in the presence of hydrogen peroxide.
-
Read the absorbance or fluorescence using a plate reader.
-
-
Data Analysis: Calculate the percentage inhibition of MPO release for each concentration of this compound and determine the IC50 value.
In Vivo Efficacy and Experimental Models
Rat Reverse Passive Arthus (RPA) Reaction
The RPA reaction is a model of immune complex-mediated vasculitis that is dependent on complement activation and neutrophil infiltration.
Table 5: Expected Data from Rat RPA Model
| Parameter | Expected Outcome with Effective Antagonist |
| Edema Formation | Significant reduction |
| Neutrophil Infiltration (MPO activity in tissue) | Significant reduction |
| Hemorrhage | Significant reduction |
Experimental Protocol:
-
Animal Model: Use male Wistar or Sprague-Dawley rats.
-
Induction of Arthus Reaction:
-
Administer an anti-antigen antibody (e.g., anti-BSA) intradermally at several sites on the shaved back of the rat.
-
After a short interval, administer the corresponding antigen (e.g., BSA) intravenously.
-
-
Drug Administration: Administer this compound orally or via another relevant route at various doses prior to the induction of the Arthus reaction.
-
Assessment of Inflammation:
-
Measure the diameter and thickness of the resulting skin lesions (edema) at different time points (e.g., 4-6 hours).
-
At the end of the experiment, collect skin biopsies from the lesion sites.
-
Quantify neutrophil infiltration by measuring MPO activity in the tissue homogenates.
-
Assess hemorrhage visually or by measuring extravasated red blood cells.
-
-
Data Analysis: Compare the inflammatory parameters in the this compound-treated groups with the vehicle-treated control group to determine the dose-dependent efficacy.
Caption: Workflow for the rat reverse passive Arthus reaction model.
Pharmacokinetics and Selectivity
Understanding the pharmacokinetic properties and receptor selectivity of this compound is essential for its development as a research tool or therapeutic agent.
Table 6: Key Pharmacokinetic and Selectivity Parameters
| Parameter | Description |
| Oral Bioavailability | The fraction of an orally administered dose that reaches systemic circulation. |
| Half-life (t1/2) | The time required for the plasma concentration of the drug to decrease by half. |
| Clearance (CL) | The volume of plasma cleared of the drug per unit time. |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| Receptor Selectivity | The degree to which a drug acts on a given site relative to other sites. For this compound, selectivity should be assessed against other chemoattractant receptors (e.g., C3aR, FPR) and other GPCRs. |
Specific pharmacokinetic and selectivity data for this compound are not currently available in the public domain.
Conclusion
This compound is a potent C5aR antagonist with significant potential for elucidating the role of the C5a/C5aR axis in inflammatory diseases. The information and protocols provided in this technical guide are intended to facilitate further research into the in vitro and in vivo properties of this compound. A thorough characterization of its efficacy in relevant disease models, along with a comprehensive pharmacokinetic and selectivity profile, will be crucial for advancing its potential as a therapeutic candidate.
Methodological & Application
Application Notes and Protocols for the Evaluation of Novel Therapeutic Agents in In Vivo Animal Models of Arthritis
To the Researcher: Extensive searches of scientific literature and public databases did not yield any specific information regarding the use of CP-447697 in in vivo animal models of arthritis. Therefore, the following application notes and protocols are provided as a comprehensive guide for the evaluation of novel therapeutic compounds in established and widely used animal models of rheumatoid arthritis. These protocols can be adapted for testing compounds with mechanisms of action relevant to inflammatory arthritis.
Introduction to Animal Models of Arthritis
Animal models are indispensable tools for understanding the pathogenesis of rheumatoid arthritis (RA) and for the preclinical evaluation of new therapeutic agents.[1] These models mimic key aspects of human RA, including joint inflammation, synovial hyperplasia, cartilage degradation, and bone erosion.[1] Commonly used models include Collagen-Induced Arthritis (CIA), Collagen Antibody-Induced Arthritis (CAIA), and Adjuvant-Induced Arthritis (AIA).[2] The choice of model depends on the specific scientific question and the therapeutic target of the investigational drug.
Commonly Used In Vivo Animal Models
Collagen-Induced Arthritis (CIA)
The CIA model is one of the most frequently studied autoimmune models of RA.[3] It is induced by immunizing genetically susceptible rodent strains with type II collagen emulsified in Complete Freund's Adjuvant (CFA).[3][4] This model shares many immunological and pathological characteristics with human RA.[5]
Collagen Antibody-Induced Arthritis (CAIA)
The CAIA model offers a more rapid and synchronized onset of arthritis compared to the CIA model.[6] Arthritis is induced by the administration of a cocktail of monoclonal antibodies against type II collagen, followed by a lipopolysaccharide (LPS) challenge.[7][8] This model is particularly useful for studying the inflammatory effector phase of the disease.[1]
Adjuvant-Induced Arthritis (AIA)
AIA is induced in susceptible rat strains by a single injection of CFA containing heat-killed Mycobacterium tuberculosis. This model results in a chronic, polyarticular inflammation.
Experimental Protocols
Collagen-Induced Arthritis (CIA) Protocol in Mice
Materials:
-
Male DBA/1J mice (8-10 weeks old)
-
Bovine or chicken type II collagen (CII)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
0.1 M acetic acid
-
Syringes and needles (27G)
Procedure:
-
Preparation of Collagen Emulsion:
-
Dissolve CII in 0.1 M acetic acid overnight at 4°C to a final concentration of 2 mg/mL.
-
Prepare an emulsion by mixing an equal volume of the CII solution with CFA (for the primary immunization) or IFA (for the booster immunization) using two Luer-lock syringes connected by an emulsifying needle. The final concentration of CII will be 1 mg/mL.
-
-
Primary Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the CII/CFA emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Inject 100 µL of the CII/IFA emulsion intradermally at a site proximal to the primary injection site.
-
-
Monitoring and Assessment:
-
Monitor the mice daily for the onset and severity of arthritis, typically appearing between days 21 and 28.[3]
-
Assess clinical signs of arthritis using a scoring system (see Table 1).
-
Measure paw thickness using a digital caliper.
-
Table 1: Clinical Scoring System for Arthritis in Mice
| Score | Description |
| 0 | No evidence of erythema or swelling. |
| 1 | Erythema and mild swelling confined to the tarsals or ankle or digits. |
| 2 | Erythema and mild swelling extending from the ankle to the metatarsals. |
| 3 | Erythema and moderate swelling extending from the ankle to the metatarsals. |
| 4 | Erythema and severe swelling encompassing the ankle, foot, and digits. |
| Each limb is graded, with a maximum possible score of 16 per mouse. |
Collagen Antibody-Induced Arthritis (CAIA) Protocol in Mice
Materials:
-
BALB/c or C57BL/6 mice (8-10 weeks old)
-
ArthritoMab™ Antibody Cocktail (or equivalent)
-
Lipopolysaccharide (LPS)
-
Sterile, endotoxin-free PBS
Procedure:
-
Antibody Administration (Day 0):
-
Administer the anti-collagen antibody cocktail intravenously or intraperitoneally according to the manufacturer's instructions.
-
-
LPS Challenge (Day 3):
-
Administer LPS (typically 25-50 µg) intraperitoneally.
-
-
Monitoring and Assessment:
-
Monitor mice daily for the rapid onset of arthritis, usually within 24-48 hours after the LPS boost.[6]
-
Assess clinical scores and paw swelling as described for the CIA model.
-
Data Presentation
Quantitative data from in vivo arthritis studies should be summarized in a clear and structured format to allow for easy comparison between treatment groups.
Table 2: Example of Quantitative Data Summary for a Hypothetical Therapeutic Agent in a CIA Model
| Treatment Group | Mean Arthritis Score (± SEM) at Day 35 | Mean Paw Swelling (mm ± SEM) at Day 35 |
| Vehicle Control | 10.2 ± 0.8 | 3.5 ± 0.3 |
| Compound X (1 mg/kg) | 6.5 ± 0.6 | 2.8 ± 0.2 |
| Compound X (10 mg/kg) | 3.1 ± 0.4 | 2.1 ± 0.2 |
| Dexamethasone (1 mg/kg) | 2.5 ± 0.3 | 1.9 ± 0.1 |
| *p < 0.05, **p < 0.01 compared to Vehicle Control |
Visualization of Workflows and Pathways
Experimental Workflow for the CIA Model
References
- 1. Pharmacokinetic-Pharmacodynamic Disease Progression Model for Effect of Etanercept in Lewis Rats with Collagen-Induced Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Murine analogues of etanercept and of F8-IL10 inhibit the progression of collagen-induced arthritis in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The So-Called Pre-Clinical Rheumatoid Arthritis: Doubts, Challenges, and Opportunities [mdpi.com]
- 5. Intracellular activity and in vivo efficacy in a mouse model of septic arthritis of the novel pseudopeptide Pep16 against Staphylococcus aureus clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Animal models of collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of Bioactive Cyclic Peptides in Rheumatoid Arthritis: Translation from In Vitro to In Vivo Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Therapeutic Potential of Plant-Derived Compounds and Plant Extracts in Rheumatoid Arthritis—Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CP-447697 in Microglial Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-447697 is a synthetic cannabinoid that acts as a selective agonist for the Cannabinoid Receptor 2 (CB2R). Microglia, the resident immune cells of the central nervous system, express CB2R, particularly upon activation. Activation of microglial CB2R has been shown to exert potent anti-inflammatory effects, making it a promising therapeutic target for neuroinflammatory and neurodegenerative diseases. These application notes provide a comprehensive guide for utilizing this compound in microglial cell culture, based on the established effects of selective CB2R agonists.
Disclaimer: As there is limited published research specifically detailing the use of this compound in microglial cell culture, the following protocols and expected outcomes are based on studies involving other selective CB2R agonists such as JWH-015 and JWH-133. Researchers should consider these as a starting point and perform dose-response experiments to determine the optimal concentrations for this compound in their specific experimental setup.
Mechanism of Action
This compound, by activating CB2R on microglial cells, is expected to modulate downstream signaling pathways to suppress the pro-inflammatory response. Upon stimulation with inflammatory agents like lipopolysaccharide (LPS) or interferon-gamma (IFN-γ), microglia adopt a pro-inflammatory (M1) phenotype, releasing cytotoxic factors. CB2R activation is known to counteract this by promoting a shift towards an anti-inflammatory (M2) phenotype. This involves the inhibition of key inflammatory signaling cascades.
Data Presentation
The following tables summarize quantitative data from studies using selective CB2R agonists on microglial cells. These provide an expected range of efficacy for this compound.
Table 1: Effect of CB2R Agonists on Pro-inflammatory Cytokine Production in LPS-Stimulated Microglia
| CB2R Agonist | Cell Type | LPS Concentration | Agonist Concentration | % Inhibition of TNF-α | % Inhibition of IL-6 | % Inhibition of IL-1β |
| JWH-133 | Primary Mixed Glia | 100 ng/mL | 10 µM | ~50% | ~60% | ~40% |
| JWH-015 | Primary Microglia | 1 µg/mL | 100 nM | Significant Decrease | Significant Decrease | Significant Decrease |
| AM1241 | BV-2 Microglia | 100 ng/mL | 1 µM | Significant Decrease | Not Reported | Significant Decrease |
| HU308 | BV-2 Microglia | 1 µg/mL | 10 µM | Not Reported | ~70% | Not Reported |
Table 2: Effect of CB2R Agonists on Nitric Oxide (NO) Production in Activated Microglia
| CB2R Agonist | Cell Type | Stimulant | Agonist Concentration | % Inhibition of NO |
| JWH-015 | Primary Microglia | IFN-γ (100 U/mL) + CD40L | 5 µM | Significant Decrease |
| AM1241 | BV-2 Microglia | LPS (100 ng/mL) + IFN-γ | 1 µM | Significant Decrease |
| HU308 | BV-2 Microglia | LPS (1 µg/mL) | 10 µM | ~60% |
Experimental Protocols
Protocol 1: Preparation of Primary Microglial Cultures
This protocol describes the isolation and culture of primary microglia from neonatal mouse or rat pups (P0-P2), a method that yields high-purity microglial cultures.
Materials:
-
Neonatal mouse or rat pups (P0-P2)
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA (0.25%)
-
DNase I
-
70 µm cell strainer
-
Poly-L-lysine coated T-75 flasks
-
Complete Medium: DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin
Procedure:
-
Euthanize pups according to approved institutional guidelines.
-
Dissect cortices in ice-cold Hanks' Balanced Salt Solution (HBSS).
-
Mince the tissue and incubate in 0.25% Trypsin-EDTA for 15-20 minutes at 37°C.
-
Add an equal volume of Complete Medium containing DNase I (100 µg/mL) to inactivate trypsin.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Centrifuge the cells at 300 x g for 10 minutes.
-
Resuspend the cell pellet in Complete Medium and plate in poly-L-lysine coated T-75 flasks (one brain per flask).
-
Incubate at 37°C in a humidified 5% CO₂ incubator. Change the medium every 3-4 days.
-
After 10-14 days, a confluent layer of astrocytes with microglia growing on top will be visible.
-
To isolate microglia, shake the flasks on an orbital shaker at 200 rpm for 2 hours at 37°C.
-
Collect the supernatant containing detached microglia and centrifuge at 300 x g for 10 minutes.
-
Resuspend the microglial pellet in fresh Complete Medium and plate for experiments. Purity can be assessed by Iba-1 staining.
Protocol 2: Treatment of Microglia with this compound and LPS
This protocol details the treatment of cultured microglia with this compound followed by stimulation with LPS to assess the compound's anti-inflammatory effects. This can be adapted for primary microglia or microglial cell lines like BV-2.
Materials:
-
Plated microglial cells (primary or BV-2)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
Lipopolysaccharide (LPS) from E. coli
-
Serum-free culture medium
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM). Store aliquots at -20°C.
-
Cell Plating: Seed microglia in appropriate culture plates (e.g., 24-well plates for cytokine analysis) at a density that allows for 80-90% confluency at the time of treatment. Allow cells to adhere overnight.
-
Pre-treatment with this compound:
-
The following day, replace the culture medium with fresh, serum-free medium.
-
Prepare working solutions of this compound by diluting the stock solution in serum-free medium. It is recommended to perform a dose-response experiment with concentrations ranging from 10 nM to 10 µM.
-
Add the this compound working solutions to the respective wells. Include a vehicle control group treated with the same final concentration of DMSO.
-
Incubate for 1-2 hours at 37°C.
-
-
LPS Stimulation:
-
Prepare a working solution of LPS in serum-free medium (e.g., 100 ng/mL to 1 µg/mL).
-
Add the LPS solution to all wells except for the unstimulated control group.
-
Incubate for the desired time period (e.g., 6 hours for TNF-α mRNA, 24 hours for cytokine protein in supernatant).
-
-
Sample Collection:
-
Supernatant: Collect the culture supernatant for analysis of secreted cytokines (e.g., ELISA) or nitric oxide (Griess assay).
-
Cell Lysate: Wash the cells with cold PBS and lyse them for analysis of intracellular proteins (e.g., Western blot for signaling pathway components) or RNA (e.g., RT-qPCR for gene expression).
-
Protocol 3: Measurement of Nitric Oxide (NO) Production using the Griess Assay
This protocol describes a colorimetric assay to quantify nitrite (B80452), a stable and quantifiable breakdown product of NO, in the culture supernatant.
Materials:
-
Culture supernatant from treated cells
-
Griess Reagent (Component A: Sulfanilamide solution; Component B: N-(1-Naphthyl)ethylenediamine dihydrochloride (B599025) solution)
-
Sodium Nitrite (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Standard Curve Preparation: Prepare a series of sodium nitrite standards in culture medium (e.g., 0-100 µM).
-
Sample Preparation: Centrifuge the collected culture supernatants at 1,000 x g for 5 minutes to remove any cellular debris.
-
Assay:
-
Add 50 µL of each standard and sample to a 96-well plate in duplicate.
-
Add 50 µL of Griess Reagent Component A to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
A purple/magenta color will develop.
-
-
Measurement: Read the absorbance at 540-550 nm using a microplate reader.
-
Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.
Protocol 4: Measurement of TNF-α Production by ELISA
This protocol outlines the use of a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the concentration of TNF-α in the culture supernatant.
Materials:
-
Culture supernatant from treated cells
-
Mouse or Human TNF-α ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, substrate solution, and stop solution)
-
Wash buffer
-
96-well ELISA plate
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions provided with the ELISA kit.
-
Briefly, coat a 96-well plate with the capture antibody overnight.
-
Wash the plate and block non-specific binding sites.
-
Add standards and samples (culture supernatants) to the wells and incubate.
-
Wash the plate and add the biotinylated detection antibody.
-
Wash the plate and add streptavidin-HRP conjugate.
-
Wash the plate and add the TMB substrate solution. A blue color will develop.
-
Stop the reaction with the stop solution, which will turn the color to yellow.
-
Read the absorbance at 450 nm.
-
Calculate the TNF-α concentration in the samples based on the standard curve.
Conclusion
This compound, as a selective CB2R agonist, holds significant potential for modulating microglial activity and mitigating neuroinflammation. The protocols and data presented here, derived from studies on analogous compounds, provide a robust framework for initiating research into the specific effects of this compound on microglial cells. Careful optimization of experimental conditions will be crucial for elucidating the precise therapeutic utility of this compound in the context of neuroinflammatory diseases.
Application Notes and Protocols for Cell-Based Assays to Determine the Activity of CP-447697
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-447697 has been identified as a potent antagonist of the C5a receptor 1 (C5aR1), a key player in the complement system's inflammatory cascade. With a reported IC50 of 31 nM, this small molecule holds therapeutic promise for a variety of inflammatory and autoimmune disorders. C5aR1, a G protein-coupled receptor (GPCR), is primarily expressed on myeloid cells such as neutrophils and monocytes. Its activation by the anaphylatoxin C5a triggers a range of pro-inflammatory responses, including chemotaxis, degranulation, and the production of inflammatory cytokines. The following application notes provide detailed protocols for a suite of cell-based assays designed to characterize the inhibitory activity of this compound and other C5aR1 antagonists.
These protocols are intended to guide researchers in establishing robust and reproducible in vitro systems to quantify the potency and efficacy of C5aR1 inhibitors. The assays described cover key aspects of the C5aR1 signaling pathway, from proximal receptor-ligand interactions to downstream cellular functions.
C5aR1 Signaling Pathway
Activation of C5aR1 by its ligand C5a initiates a dual signaling cascade involving both G protein-dependent and β-arrestin-dependent pathways. The G protein pathway is responsible for the immediate pro-inflammatory effects, while the β-arrestin pathway is involved in receptor desensitization and can also mediate distinct signaling events. Understanding this dual signaling is crucial for the comprehensive characterization of C5aR1 antagonists.
Caption: C5aR1 Signaling Cascade.
Data Presentation: Comparative Potency of C5aR1 Antagonists
The following table summarizes the in vitro potencies of this compound and other representative C5aR1 antagonists determined in various cell-based assays. This data allows for a direct comparison of their inhibitory activities.
| Compound | Assay Type | Cell Type | Endpoint Measured | IC50 (nM) | Reference |
| This compound | Not Specified | Not Specified | C5a Receptor Blockade | 31 | [Vendor Data] |
| Avacopan (CCX168) | β-Arrestin Recruitment | CHO-K1 | β-Arrestin 2 Recruitment | 0.3 | [1] |
| Avacopan (CCX168) | Chemotaxis | Human Neutrophils | Cell Migration | 0.4 | [1] |
| PMX53 | β-Arrestin Recruitment | CHO-K1 | β-Arrestin 2 Recruitment | 1.3 | [1] |
| PMX53 | Chemotaxis | Human Neutrophils | Cell Migration | 2.1 | [1] |
| NDT9513727 | β-Arrestin Recruitment | CHO-K1 | β-Arrestin 2 Recruitment | 1.6 | [1] |
| W54011 | β-Arrestin Recruitment | CHO-K1 | β-Arrestin 2 Recruitment | 18.2 | [1] |
Experimental Protocols
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated C5aR1, a key step in receptor desensitization and an indicator of antagonist activity.
Caption: β-Arrestin Recruitment Assay Workflow.
Protocol:
-
Cell Culture: Culture cells stably co-expressing C5aR1 and a β-arrestin-enzyme fragment complementation (EFC) system (e.g., DiscoverX PathHunter cells) according to the manufacturer's instructions.
-
Cell Plating: Seed the cells into a white, clear-bottom 96-well microplate at a density of 10,000-20,000 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a serial dilution of this compound and control compounds in assay buffer (e.g., HBSS with 20 mM HEPES).
-
Antagonist Addition: Add the diluted compounds to the cell plate and incubate for 30-60 minutes at 37°C.
-
Agonist Stimulation: Add a pre-determined EC80 concentration of recombinant human C5a to all wells except for the negative control wells.
-
Incubation: Incubate the plate for 60-90 minutes at 37°C.
-
Detection: Add the EFC detection reagent according to the manufacturer's protocol and incubate at room temperature for 60 minutes in the dark.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Normalize the data to the positive (C5a alone) and negative (no C5a) controls. Plot the percentage of inhibition against the log concentration of this compound and determine the IC50 value using a non-linear regression curve fit (four-parameter logistic equation).
Neutrophil Chemotaxis Assay
This functional assay assesses the ability of this compound to inhibit the C5a-induced migration of neutrophils, a critical in vivo function of C5aR1.
Caption: Neutrophil Chemotaxis Assay Workflow.
Protocol:
-
Neutrophil Isolation: Isolate primary human neutrophils from fresh human blood using a density gradient centrifugation method (e.g., Ficoll-Paque).
-
Cell Treatment: Resuspend the isolated neutrophils in assay buffer and pre-incubate with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Assay Setup: Use a 96-well chemotaxis chamber (e.g., Boyden chamber) with a polycarbonate membrane (3-5 µm pore size). Add C5a (at a concentration that induces submaximal migration, e.g., 10 nM) to the lower wells.
-
Cell Seeding: Add the pre-treated neutrophils to the upper chamber of the transwell insert.
-
Migration: Incubate the plate for 60-120 minutes at 37°C in a 5% CO2 incubator to allow for cell migration.
-
Quantification: After incubation, remove the non-migrated cells from the top of the membrane. Quantify the migrated cells in the lower chamber by lysing the cells and measuring a cellular component (e.g., using a CyQuant assay) or by pre-labeling the cells with a fluorescent dye (e.g., Calcein-AM) and measuring fluorescence.
-
Data Analysis: Calculate the percentage of inhibition of migration for each concentration of this compound and determine the IC50 value.
C5a-Induced CD11b Upregulation Assay
This flow cytometry-based assay measures the expression of the activation marker CD11b on the surface of neutrophils or monocytes in response to C5a stimulation, providing a measure of antagonist activity on a key cellular activation event.
Protocol:
-
Blood Collection: Collect fresh human whole blood into heparinized tubes.
-
Compound Incubation: Aliquot the whole blood and incubate with serial dilutions of this compound or vehicle control for 15-30 minutes at 37°C.
-
C5a Stimulation: Add a pre-determined concentration of C5a (e.g., 10-100 nM) to the blood samples and incubate for a further 10-20 minutes at 37°C.
-
Erythrocyte Lysis: Lyse the red blood cells using a lysis buffer.
-
Staining: Centrifuge the remaining leukocytes and resuspend in staining buffer. Add fluorescently labeled antibodies against CD11b and a neutrophil/monocyte marker (e.g., CD16 or CD14). Incubate for 20-30 minutes on ice in the dark.
-
Washing: Wash the cells with staining buffer to remove unbound antibodies.
-
Flow Cytometry: Acquire the samples on a flow cytometer. Gate on the neutrophil or monocyte population and measure the mean fluorescence intensity (MFI) of CD11b.
-
Data Analysis: Determine the percentage of inhibition of CD11b upregulation for each this compound concentration and calculate the IC50 value.
Calcium Flux Assay
This assay measures the transient increase in intracellular calcium concentration upon C5aR1 activation, a very early event in the G protein-mediated signaling cascade.
Protocol:
-
Cell Loading: Load a C5aR1-expressing cell line (e.g., U937 or HL-60) or primary neutrophils with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the dye manufacturer's instructions.
-
Compound Addition: Transfer the dye-loaded cells to a 96-well plate. Add serial dilutions of this compound or control compounds.
-
Baseline Reading: Measure the baseline fluorescence for a short period using a fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR or FlexStation).
-
C5a Injection: Inject a pre-determined EC80 concentration of C5a into the wells and immediately begin recording the change in fluorescence over time.
-
Data Analysis: The increase in fluorescence intensity reflects the intracellular calcium mobilization. Calculate the peak fluorescence response for each well. Determine the percentage of inhibition of the calcium flux for each concentration of this compound and calculate the IC50 value.
References
Application Notes and Protocols for C5a Quantification in Preclinical Research Involving CP-447697
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the quantification of Complement component 5a (C5a) levels using a standard sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kit. This document is intended for researchers investigating the effects of compounds such as CP-447697, a putative C5a receptor antagonist, on inflammatory pathways.
Introduction
Complement 5a (C5a) is a potent pro-inflammatory anaphylatoxin generated during the activation of the complement cascade. It plays a crucial role in numerous inflammatory diseases by recruiting and activating immune cells, such as neutrophils and macrophages. The development of C5a receptor antagonists is a key area of interest in drug discovery for treating a wide range of inflammatory conditions.
This compound is understood to be a C5a receptor antagonist, a class of molecules that block the binding of C5a to its receptors (C5aR), thereby inhibiting downstream inflammatory signaling.[1][2] Monitoring C5a levels in biological samples is therefore critical for evaluating the in vitro and in vivo efficacy of such antagonists. A sensitive and specific C5a ELISA kit provides a robust method for the quantitative determination of C5a concentrations in various sample types, including serum, plasma, and cell culture supernatants.[2][3][4][5][6]
C5a Signaling Pathway
C5a exerts its biological effects primarily through the G protein-coupled receptor, C5aR1 (CD88). Binding of C5a to C5aR1 on the surface of immune cells triggers a cascade of intracellular signaling events, leading to chemotaxis, degranulation, and the production of pro-inflammatory cytokines. Understanding this pathway is essential for interpreting the effects of C5a receptor antagonists.
Caption: C5a signaling pathway initiated by ligand binding to the C5aR1 receptor.
Principle of the C5a ELISA
The C5a ELISA is a quantitative sandwich immunoassay. A microplate is pre-coated with a monoclonal antibody specific for C5a. Standards and samples are added to the wells, and any C5a present is bound by the immobilized antibody. After washing, a biotinylated polyclonal antibody specific for C5a is added, which binds to the captured C5a. Following another wash, streptavidin conjugated to horseradish peroxidase (HRP) is added, which binds to the biotinylated antibody. A final wash removes unbound components, and a substrate solution is added, which reacts with the HRP to produce a colored product. The intensity of the color is directly proportional to the concentration of C5a in the sample. The reaction is stopped, and the absorbance is measured at 450 nm.
Materials and Methods
Materials Provided in a Typical C5a ELISA Kit:
-
96-well microplate pre-coated with anti-C5a antibody
-
Lyophilized C5a standard
-
Biotinylated anti-C5a detection antibody
-
Streptavidin-HRP conjugate
-
Assay Diluent
-
Wash Buffer concentrate
-
TMB Substrate
-
Stop Solution
-
Plate sealers
Materials Required but Not Provided:
-
Deionized or distilled water
-
Precision pipettes and tips
-
Graduated cylinders
-
Tubes for standard and sample dilutions
-
Microplate reader capable of measuring absorbance at 450 nm
-
Automated plate washer (optional)
-
Log-log graph paper or computer software for data analysis
Experimental Protocol
The following is a generalized protocol based on commercially available C5a ELISA kits.[1][2] Always refer to the specific kit manual for detailed instructions.
Reagent Preparation:
-
Wash Buffer: Dilute the concentrated Wash Buffer with deionized water to the working concentration as indicated in the kit manual.
-
C5a Standard: Reconstitute the lyophilized C5a standard with Assay Diluent to create a stock solution. Prepare a dilution series of the standard as per the kit's instructions to generate a standard curve.
-
Biotinylated Detection Antibody: Prepare the working dilution of the biotinylated detection antibody in Assay Diluent.
-
Streptavidin-HRP: Prepare the working dilution of the Streptavidin-HRP conjugate in Assay Diluent.
Assay Procedure:
-
Add Standards and Samples: Add 100 µL of each standard and sample to the appropriate wells. Cover the plate with a sealer and incubate for 2-2.5 hours at room temperature or as specified in the manual.
-
Wash: Aspirate the contents of each well and wash the plate three to four times with 300-400 µL of 1X Wash Buffer per well.
-
Add Detection Antibody: Add 100 µL of the diluted biotinylated detection antibody to each well. Cover and incubate for 1 hour at room temperature.
-
Wash: Repeat the wash step as described above.
-
Add Streptavidin-HRP: Add 100 µL of the diluted Streptavidin-HRP conjugate to each well. Cover and incubate for 20-45 minutes at room temperature, protected from light.
-
Wash: Repeat the wash step.
-
Develop Color: Add 100 µL of TMB Substrate to each well. Incubate for 10-30 minutes at room temperature in the dark. A blue color will develop.
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read Absorbance: Immediately measure the optical density (OD) of each well at 450 nm using a microplate reader.
Caption: A generalized workflow for a sandwich ELISA protocol.
Data Analysis
-
Standard Curve: Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.
-
Calculate Concentrations: Determine the concentration of C5a in the samples by interpolating their mean absorbance values from the standard curve.
-
Dilution Factor: Multiply the interpolated concentrations by the sample dilution factor to obtain the final C5a concentration in the original samples.
Performance Characteristics
The performance characteristics of C5a ELISA kits can vary between manufacturers. Below is a summary of typical performance data.
| Parameter | Typical Value |
| Assay Range | 31.2 - 2,000 pg/mL |
| Sensitivity | < 31 pg/mL |
| Sample Types | Serum, Plasma (EDTA, heparin, citrate), Cell Culture Supernatants |
| Specificity | High specificity for human or mouse C5a with no significant cross-reactivity with other complement components. |
| Precision | |
| Intra-Assay CV% | < 10% |
| Inter-Assay CV% | < 12% |
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background | Insufficient washing | Increase the number of washes and ensure complete aspiration of buffer. |
| Contaminated reagents | Use fresh, properly stored reagents. | |
| Low Signal | Incorrect incubation times or temperatures | Adhere strictly to the protocol's incubation parameters. |
| Inactive reagents | Check the expiration dates and storage conditions of all reagents. | |
| Poor Standard Curve | Improper standard dilution | Prepare fresh standards and ensure accurate pipetting. |
| Pipetting errors | Use calibrated pipettes and proper technique. | |
| High Variability | Inconsistent washing | Ensure uniform washing across all wells. |
| Bubbles in wells | Carefully inspect wells for bubbles before reading and remove them if present. |
Conclusion
The C5a ELISA kit is a valuable tool for researchers studying inflammation and the effects of potential therapeutics like this compound. By providing a sensitive and quantitative measure of C5a levels, this assay enables the assessment of complement activation and the efficacy of C5a receptor antagonists in preclinical models. Adherence to the protocol and proper data analysis are crucial for obtaining reliable and reproducible results.
References
- 1. C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. C5aR antagonist inhibits occurrence and progression of complement C5a induced inflammatory response of microglial cells through activating p38MAPK and ERK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of a new C5a receptor antagonist on C5a- and endotoxin- induced neutropenia in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of a novel recombinant peptide, MP1102, against Clostridium perfringens type C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. C5a Receptor Antagonist, linear, human, rat - 1 mg [anaspec.com]
Application Notes: Characterization of the Novel Compound CP-447697 Using Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Flow cytometry is a powerful, high-throughput technique essential in drug discovery for characterizing the cellular effects of novel compounds.[1][2] It allows for the rapid, quantitative analysis of multiple parameters on a single-cell basis, providing deep insights into a compound's mechanism of action.[1] These application notes provide a comprehensive overview and detailed protocols for characterizing the biological activities of a novel investigational compound, CP-447697, using flow cytometry. The assays described herein are designed to assess the compound's impact on cell viability, proliferation, cell cycle progression, and the expression of key cellular markers.
Disclaimer: Publicly available information on a compound with the specific designation "this compound" is not available. The following data, signaling pathways, and protocols are presented as a representative example of how to characterize a novel small molecule inhibitor using flow cytometry. The hypothetical mechanism of action for this compound is assumed to be the inhibition of a kinase pathway involved in cell survival and proliferation.
Hypothetical Mechanism of Action of this compound
For the purpose of this guide, this compound is hypothesized to be a selective kinase inhibitor targeting a key signaling node, such as the PI3K/Akt pathway, which is frequently dysregulated in cancer. Inhibition of this pathway is expected to block downstream signals that promote cell survival and proliferation, leading to apoptosis and cell cycle arrest in susceptible cell lines.
Figure 1: Hypothetical signaling pathway inhibited by this compound.
Experimental Protocols
A general workflow for testing a novel compound involves cell preparation, treatment, and subsequent analysis by flow cytometry.
Figure 2: General experimental workflow for compound analysis.
Protocol 2.1: Apoptosis Assay Using Annexin V and Propidium Iodide (PI)
This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[1][3] Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer cell membrane, which is detected by Annexin V, while maintaining membrane integrity.[4] Late apoptotic and necrotic cells have compromised membranes and will take up the viability dye PI.[4]
Materials:
-
FITC Annexin V Apoptosis Detection Kit (or similar, with a viability dye like PI or 7-AAD)
-
1X Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Treated and control cells
-
5 mL polystyrene tubes (FACS tubes)
Procedure:
-
Cell Harvesting:
-
Culture cells (e.g., Jurkat T-cells) to a density of 0.5-1.0 x 10^6 cells/mL.
-
Treat cells with various concentrations of this compound and a vehicle control for a predetermined time (e.g., 24 hours).
-
Collect cells, including any floating cells from adherent cultures, into conical tubes.
-
-
Washing:
-
Centrifuge cells at 300-400 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet once with cold PBS.
-
Centrifuge again and discard the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new FACS tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature, protected from light.
-
-
Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained, Annexin V only, and PI only controls for setting compensation and gates.
-
Figure 3: Logical gating strategy for apoptosis analysis.
Protocol 2.2: Cell Cycle Analysis
This protocol uses a DNA-intercalating dye like Propidium Iodide (PI) to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on DNA content. A sub-G1 peak can also indicate apoptotic cells with fragmented DNA.
Materials:
-
70% cold ethanol (B145695)
-
PBS
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
FACS tubes
Procedure:
-
Cell Harvesting and Fixation:
-
Harvest approximately 1-2 x 10^6 treated and control cells per sample.
-
Wash cells once with cold PBS.
-
Resuspend the pellet and, while gently vortexing, add 1 mL of ice-cold 70% ethanol drop-wise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Washing and Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Wash the pellet twice with PBS to remove ethanol.
-
Resuspend the cell pellet in 500 µL of PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C.
-
Add 500 µL of PI staining solution (final concentration 50 µg/mL).
-
-
Analysis:
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Analyze on a flow cytometer using a linear scale for the DNA fluorescence channel.
-
Use software models (e.g., Dean-Jett-Fox) to deconvolute histograms and quantify cell cycle phases.
-
Protocol 2.3: Cell Proliferation Assay (Dye Dilution)
This method uses a stable, cell-permeable fluorescent dye (e.g., CFSE or CellTrace™ Violet) that is evenly distributed between daughter cells upon division. The progressive halving of fluorescence intensity allows for the tracking of cell generations.
Materials:
-
CellTrace™ Violet Cell Proliferation Kit (or equivalent)
-
Complete culture medium
-
PBS
Procedure:
-
Cell Labeling:
-
Harvest and wash cells, then resuspend in PBS at 1 x 10^6 cells/mL.
-
Add the proliferation dye to the recommended final concentration (e.g., 1-5 µM).
-
Incubate for 20 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of complete culture medium and incubate for 5 minutes.
-
Wash the cells twice with complete medium.
-
-
Cell Culture and Treatment:
-
Resuspend the labeled cells in fresh medium and seed for the experiment.
-
Collect a "Day 0" sample to represent the initial undivided population.
-
Treat the remaining cells with this compound.
-
-
Analysis:
-
Harvest cells at various time points (e.g., 48, 72, 96 hours).
-
Analyze by flow cytometry, viewing the fluorescence on a logarithmic scale.
-
Identify distinct peaks corresponding to successive generations.
-
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison between different treatment conditions.
Table 1: Hypothetical Effect of this compound on Cell Viability and Apoptosis
| Treatment | Concentration (µM) | Live Cells (%)[4] | Early Apoptotic (%)[4] | Late Apoptotic/Necrotic (%)[4] |
|---|---|---|---|---|
| Vehicle Control | 0 | 92.5 ± 2.1 | 3.5 ± 0.8 | 4.0 ± 1.3 |
| This compound | 0.1 | 85.1 ± 3.5 | 8.9 ± 1.5 | 6.0 ± 2.0 |
| This compound | 1.0 | 55.3 ± 4.2 | 25.7 ± 3.1 | 19.0 ± 2.8 |
| This compound | 10.0 | 15.8 ± 2.9 | 40.2 ± 5.5 | 44.0 ± 4.7 |
Data presented as Mean ± SD from three independent experiments.
Table 2: Hypothetical Effect of this compound on Cell Cycle Distribution
| Treatment | Concentration (µM) | Sub-G1 Phase (%) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
|---|---|---|---|---|---|
| Vehicle Control | 0 | 2.1 ± 0.5 | 45.3 ± 3.3 | 30.5 ± 2.8 | 22.1 ± 2.5 |
| This compound | 1.0 | 12.5 ± 2.1 | 68.2 ± 4.1 | 10.3 ± 1.9 | 9.0 ± 1.7 |
| This compound | 10.0 | 35.8 ± 4.0 | 50.1 ± 5.2 | 5.5 ± 1.1 | 8.6 ± 1.5 |
Data presented as Mean ± SD from three independent experiments.
Table 3: Hypothetical Effect of this compound on Cell Surface Marker Expression
| Marker | Cell Type | Treatment (1 µM) | Mean Fluorescence Intensity (MFI) | % Positive Cells |
|---|---|---|---|---|
| CD69 | Activated T-cells | Vehicle | 520 ± 45 | 65.2 ± 5.1 |
| CD69 | Activated T-cells | This compound | 210 ± 30 | 25.8 ± 4.3 |
| PD-L1 | Tumor Cells | Vehicle | 1500 ± 120 | 80.1 ± 6.5 |
| PD-L1 | Tumor Cells | This compound | 1450 ± 150 | 78.5 ± 7.0 |
Data presented as Mean ± SD from three independent experiments.
References
Application Notes and Protocols for Studying Neutrophil Activation with CP-447697
Audience: Researchers, scientists, and drug development professionals.
Introduction: Neutrophils are the most abundant type of white blood cell and serve as the first line of defense in the innate immune system.[1][2] Their activation at sites of inflammation is a tightly regulated process involving chemotaxis, degranulation, and the production of reactive oxygen species (ROS) to eliminate pathogens.[2][3] The C-X-C chemokine receptor 2 (CXCR2) and its ligands, such as CXCL1 and CXCL8 (IL-8), are pivotal in recruiting and activating neutrophils.[4][5][6] Dysregulation of this axis can lead to excessive inflammation and tissue damage.[3] CP-447697 is a tool compound used to study these processes by acting as an antagonist to the CXCR2 receptor, thereby inhibiting neutrophil migration and activation.[7][8] These notes provide detailed protocols for using this compound to investigate its effects on key neutrophil functions.
Mechanism of Action: CXCR2 Antagonism
CXCR2 is a G protein-coupled receptor (GPCR) that, upon binding to chemokines like CXCL1 or CXCL8, initiates a signaling cascade.[4] This cascade involves the activation of pathways such as phosphatidylinositol-3 kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK), leading to a range of cellular responses including chemotaxis, release of granular contents, and the assembly of the NADPH oxidase complex for ROS production.[4][9] this compound, as a CXCR2 antagonist, competitively binds to the receptor, preventing chemokine-induced signaling and subsequent neutrophil activation.
Caption: CXCR2 signaling pathway and the inhibitory action of this compound.
Data Presentation: Activity of CXCR2 Antagonists
| Compound Name | Target(s) | IC50 Value | Assay Type | Reference |
| AZ 10397767 | CXCR2 | 1 nM | Not Specified | |
| Danirixin (GSK1325756) | CXCR2 | 12.5 nM | CXCL8-induced activity | [8] |
| SB-265610 | CXCR2 | 3.7 nM | CINC-1-induced Ca2+ mobilization | |
| Navarixin (SCH 527123) | CXCR1 / CXCR2 | 0.20 nM (mouse CXCR2) | Not Specified | |
| Cosalane | CXCR2 / CCR7 | 0.66 µM (CXCR2) | Not Specified | [10] |
Application Note 1: Inhibition of Neutrophil Chemotaxis
Objective: To assess the ability of this compound to inhibit neutrophil migration towards a chemoattractant gradient, such as CXCL1 or CXCL8. The Boyden chamber or Transwell® assay is the standard method for this evaluation.[4][11]
Caption: Workflow for a neutrophil chemotaxis assay using a Transwell® system.
Experimental Protocol: Neutrophil Chemotaxis Assay
This protocol is adapted from established methods for studying neutrophil migration.[4][12][13]
A. Materials:
-
Human whole blood from healthy donors
-
Ficoll-Paque™ or Polymorphprep™ for neutrophil isolation
-
Dextran solution
-
Hanks' Balanced Salt Solution (HBSS)
-
RPMI 1640 medium, serum-free
-
Chemoattractant: Recombinant Human CXCL1 or CXCL8 (IL-8)
-
This compound (dissolved in DMSO, then diluted)
-
96-well Transwell® plate with 5.0 µm pore polyester (B1180765) membrane inserts
-
ATP-based luminescence assay kit (e.g., CellTiter-Glo®) or Flow Cytometer
-
Luminometer or Flow Cytometer
B. Method:
-
Neutrophil Isolation: Isolate neutrophils from fresh human blood using Ficoll density gradient centrifugation followed by dextran-based sedimentation.[4] Ensure the final cell preparation has >95% purity and viability.
-
Cell Preparation: Resuspend the isolated neutrophils in serum-free RPMI 1640 medium at a concentration of 2 x 10⁶ cells/mL.
-
Assay Setup:
-
To the lower wells of the 96-well plate, add 150 µL of serum-free medium containing the chemoattractant (e.g., 10-100 ng/mL CXCL1) with or without various concentrations of this compound. Include a vehicle control (DMSO).
-
Add medium without chemoattractant to some wells to measure random migration (chemokinesis).
-
-
Cell Seeding: Add 50 µL of the neutrophil suspension (1 x 10⁵ cells) to the upper chamber of each Transwell® insert.
-
Incubation: Incubate the plate for 1 to 1.5 hours at 37°C in a 5% CO₂ incubator.[4][13]
-
Quantification of Migration:
-
Carefully remove the Transwell® inserts.
-
Quantify the number of neutrophils that have migrated to the lower chamber. A common method is to measure ATP levels using a luminescent assay like CellTiter-Glo®, where the luminescence signal is proportional to the number of viable cells.[4]
-
Alternatively, cells in the lower chamber can be collected and counted using a flow cytometer.[13]
-
-
Data Analysis: Calculate the percentage inhibition of chemotaxis for each concentration of this compound relative to the vehicle control.
Application Note 2: Assessment of Neutrophil Degranulation
Objective: To determine the effect of this compound on the release of granular enzymes (e.g., myeloperoxidase [MPO] or elastase from azurophilic granules) following stimulation with a CXCR2 agonist.[1]
Caption: Workflow for a neutrophil degranulation (enzyme release) assay.
Experimental Protocol: Neutrophil Degranulation Assay
This protocol is based on standard colorimetric assays for granule enzyme activity.[14]
A. Materials:
-
Isolated human neutrophils (as described above)
-
HBSS with Ca²⁺/Mg²⁺
-
CXCR2 agonist (e.g., CXCL8)
-
This compound
-
Cytochalasin B (optional, enhances degranulation)
-
For MPO Assay: o-dianisidine dihydrochloride (B599025) (OD), H₂O₂
-
For Elastase Assay: N-methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide
-
96-well microplate
-
Spectrophotometer (plate reader)
B. Method:
-
Cell Preparation: Resuspend isolated neutrophils in HBSS at 5 x 10⁶ cells/mL.
-
Pre-incubation: In a 96-well plate, pre-incubate 100 µL of the neutrophil suspension with various concentrations of this compound (or vehicle) for 15-30 minutes at 37°C. If using, add Cytochalasin B (5 µg/mL) during this step.
-
Stimulation: Add the CXCR2 agonist (e.g., 100 nM CXCL8) to initiate degranulation.
-
Incubation: Incubate for an additional 15-30 minutes at 37°C.
-
Stop Reaction: Stop the reaction by placing the plate on ice and centrifuging at 400 x g for 5 minutes at 4°C to pellet the cells.
-
Collect Supernatant: Carefully collect the cell-free supernatant for enzyme analysis.
-
Enzyme Activity Measurement (Example: MPO):
-
In a new 96-well plate, add 50 µL of supernatant to 150 µL of MPO assay buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 6.0, containing 0.5 mM OD and 0.15 mM H₂O₂).
-
Measure the change in absorbance at 450 nm over time using a plate reader.
-
-
Data Analysis: Determine the rate of enzyme activity and calculate the percentage inhibition by this compound compared to the vehicle-treated, stimulated control.
Application Note 3: Measurement of Reactive Oxygen Species (ROS) Production
Objective: To quantify the effect of this compound on the "oxidative burst," where neutrophils produce ROS in response to a CXCR2-mediated stimulus. This can be measured using chemiluminescent or fluorescent probes.[15][16]
Caption: Workflow for a neutrophil ROS production (oxidative burst) assay.
Experimental Protocol: ROS Production Assay (Flow Cytometry)
This protocol uses dihydrorhodamine 123 (DHR 123), which fluoresces upon oxidation, and is adapted from established flow cytometry methods.[15][17]
A. Materials:
-
Isolated human neutrophils
-
HBSS with Ca²⁺/Mg²⁺
-
CXCR2 agonist (e.g., CXCL1 or fMLP as a positive control)
-
This compound
-
Dihydrorhodamine 123 (DHR 123)
-
Flow cytometer
B. Method:
-
Cell Preparation: Resuspend isolated neutrophils in HBSS at a concentration of 1-5 x 10⁶ cells/mL.
-
Pre-incubation with Inhibitor: Pre-incubate neutrophils with the desired concentrations of this compound or vehicle control for 30 minutes at 37°C.[15]
-
Probe Loading: Add DHR 123 to the cell suspension to a final concentration of approximately 2 µM.
-
Stimulation: Add the CXCR2 agonist (e.g., 100 ng/mL CXCL1) to the tubes to trigger ROS production. A potent, non-CXCR2 stimulus like phorbol (B1677699) myristate acetate (B1210297) (PMA) can be used as a positive control.[15]
-
Incubation: Incubate for 5-15 minutes at 37°C.
-
Stop Reaction: Stop the reaction by placing the tubes on ice.
-
Flow Cytometry Analysis: Immediately analyze the fluorescence intensity of the cells using a flow cytometer. Gate on the neutrophil population and measure the geometric mean fluorescence intensity (GeoMean) of the oxidized rhodamine 123.
-
Data Analysis: Compare the GeoMean of this compound-treated samples to the vehicle control to determine the percentage inhibition of ROS production.[15]
References
- 1. Reactome | Neutrophil degranulation [reactome.org]
- 2. The Multifaceted Functions of Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fine-tuning neutrophil activation: Strategies and consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. The antagonist of CXCR1 and CXCR2 protects db/db mice from metabolic diseases through modulating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemokine CXCL1 mediated neutrophil recruitment: Role of glycosaminoglycan interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecule antagonist of CXCR2 and CXCR1 inhibits tumor growth, angiogenesis, and metastasis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CXCR2 antagonist for patients with chronic obstructive pulmonary disease with chronic mucus hypersecretion: a phase 2b trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. 3 µm Chemotaxis Assays, 96-Well Format [cellbiolabs.com]
- 12. A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization of the Transwell® assay for the analysis of neutrophil chemotaxis using flow cytometry to refine the clinical investigation of immunodeficient patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Impact of Various Reactive Oxygen Species on the Formation of Neutrophil Extracellular Traps - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of assays for the measurement of bovine neutrophil reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Intraperitoneal Injection of CP-47,497
For Researchers, Scientists, and Drug Development Professionals
Application Notes
CP-47,497 is a potent synthetic cannabinoid and a high-affinity agonist for the cannabinoid receptor type 1 (CB1).[1] Developed by Pfizer in the 1980s, it is a non-classical cannabinoid that is structurally distinct from THC but produces similar physiological and behavioral effects.[2] Due to its cannabimimetic properties, CP-47,497 is a valuable research tool for studying the endocannabinoid system, including its role in pain perception, motor control, and thermoregulation.[2] In rodents, administration of CP-47,497 reliably induces a characteristic "tetrad" of effects: catalepsy, antinociception (analgesia), hypothermia, and hypolocomotion.[3] These effects are primarily mediated through the activation of CB1 receptors, which are G-protein coupled receptors predominantly expressed in the central nervous system.
Mechanism of Action
CP-47,497 acts as an agonist at the CB1 receptor.[1] Binding of CP-47,497 to the CB1 receptor stimulates G-proteins (Gi/Go), leading to a cascade of intracellular events. This includes the inhibition of adenylyl cyclase, which reduces cyclic AMP (cAMP) levels, a decrease in the opening of N-type calcium channels, and the activation of G-protein-gated inward rectifier potassium (GIRK) channels. The cumulative effect of these signaling events is a dampening of neuronal activity and a reduction in synaptic neurotransmitter release.
References
- 1. Characterization of in vitro metabolites of CP 47,497, a synthetic cannabinoid, in human liver microsomes by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cannabimimetic activity from CP-47,497, a derivative of 3-phenylcyclohexanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of repeated administration of the first generation abused synthetic cannabinoid CP47,497 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Neuroprotective Agents in Preclinical Models of Ischemic Brain Injury
Disclaimer: Initial literature searches did not yield specific data for a compound designated "CP-447697" in the context of ischemic brain injury. The following application notes and protocols are based on the publicly available information for a similar neuroprotective agent, CP-101,606-27 , an antagonist of the N-methyl-D-aspartate (NMDA) receptor's NR2B subunit. This document will use CP-101,606-27 as a representative example to detail the experimental design and methodologies for evaluating potential therapeutic agents in preclinical stroke models.
Introduction: The Rationale for Neuroprotection in Ischemic Stroke
Ischemic stroke, characterized by a disruption of blood flow to the brain, initiates a complex cascade of events leading to neuronal cell death and subsequent neurological deficits.[1][2][3] The primary goal of neuroprotection is to interrupt this detrimental cascade, preserving brain tissue in the ischemic penumbra—the area surrounding the core infarct that is potentially salvageable.[3][4] One of the key mechanisms in the ischemic cascade is excitotoxicity, which is primarily mediated by the overactivation of glutamate (B1630785) receptors, particularly the N-methyl-D-aspartate (NMDA) receptors.[2] This overactivation leads to a massive influx of calcium ions, triggering various downstream pathways that result in cell death.[3][4]
CP-101,606-27 is a neuroprotective agent that specifically targets the NR2B subunit of the NMDA receptor.[5] By blocking this receptor, it aims to attenuate the effects of focal ischemia and reduce the extent of brain damage.[5] These application notes will provide a detailed overview of the preclinical evaluation of such a compound in a relevant animal model of stroke.
Quantitative Data Summary: Efficacy of CP-101,606-27 in a Rat Model of Thromboembolic Stroke
The neuroprotective effects of CP-101,606-27 were evaluated in a thromboembolic stroke model in Wistar rats. The compound was administered two hours after the ischemic event. The key quantitative outcomes are summarized in the table below.
| Treatment Group | Dose | Mean Infarct Volume (%) | P-value vs. Vehicle | Neurological Outcome (24h) |
| Vehicle (Control) | - | 39.4 ± 8.6 | - | Not specified as improved |
| CP-101,606-27 (Low Dose) | Not Specified | 20.8 ± 14.3 | < 0.05 | Significantly improved |
| CP-101,606-27 (High Dose) | Not Specified | 10.9 ± 3.2 | < 0.001 | Significantly improved |
| rt-PA | Not Specified | 21.1 ± 7.3 | < 0.05 | Significantly improved |
| Low Dose CP-101,606-27 + rt-PA | Not Specified | 18.6 ± 11.5 | < 0.05 | Not specified as improved |
| High Dose CP-101,606-27 + rt-PA | Not Specified | 15.2 ± 10.1 | < 0.05 | Significantly improved |
Data extracted from a study by a study on the neuroprotective effects of CP-101,606-27 in a rat model of thromboembolic stroke.[5]
Signaling Pathway: Mechanism of Action of CP-101,606-27
CP-101,606-27 exerts its neuroprotective effects by antagonizing the NR2B subunit of the NMDA receptor. The following diagram illustrates this mechanism within the ischemic cascade.
References
- 1. Pre-clinical to Clinical Translational Failures and Current Status of Clinical Trials in Stroke Therapy: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotection in Acute Ischemic Stroke: A Battle Against the Biology of Nature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotection in acute ischemic stroke – current status - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotection for Stroke: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reduced brain infarct volume and improved neurological outcome by inhibition of the NR2B subunit of NMDA receptors by using CP101,606-27 alone and in combination with rt-PA in a thromboembolic stroke model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Dose-Response Profile of CP-447697: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-447697 is a potent and selective antagonist of the human C5a receptor 1 (C5aR1), a key G protein-coupled receptor (GPCR) involved in inflammatory and immune responses. Understanding the in vitro dose-response characteristics of this compound is crucial for its application in research and drug development. These application notes provide a summary of the quantitative data on the inhibitory activity of this compound, detailed protocols for relevant in vitro assays, and diagrams of the associated signaling pathways and experimental workflows.
Data Presentation
The inhibitory potency of this compound has been determined in various in vitro functional assays. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the dose-dependent activity of the compound.
| Assay Type | Target | Ligand | Cell Line | Parameter | Value |
| Functional Antagonism | C5a Receptor (C5aR1) | C5a | U937 cells | IC50 | 31 nM |
Table 1: In Vitro Inhibitory Activity of this compound.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
C5a Receptor 1 (C5aR1) Signaling Pathway
The C5a receptor is a classical GPCR that primarily couples to Gi/o proteins. Upon activation by its ligand C5a, it initiates a signaling cascade leading to various cellular responses, including chemotaxis, inflammation, and intracellular calcium mobilization. This compound acts by blocking this initial binding step.
Caption: C5aR1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow: C5a-Induced Calcium Mobilization Assay
This workflow outlines the key steps in a common functional assay used to determine the potency of C5aR1 antagonists by measuring changes in intracellular calcium levels.
Caption: Workflow for a C5a-induced calcium mobilization assay.
Experimental Protocols
Radioligand Binding Assay for C5aR1
This protocol is a general guideline for a competitive binding assay to determine the affinity of a test compound like this compound for the C5a receptor.
Materials:
-
Cell Membranes: Membranes prepared from cells expressing human C5aR1 (e.g., U937 or transfected HEK293 cells).
-
Radioligand: [125I]-labeled human C5a.
-
Test Compound: this compound.
-
Binding Buffer: 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4.
-
Wash Buffer: Cold Binding Buffer.
-
Non-specific Binding Control: High concentration of unlabeled C5a (e.g., 1 µM).
-
Filtration System: Glass fiber filters (e.g., GF/C) and a vacuum manifold.
-
Scintillation Counter.
Procedure:
-
Prepare serial dilutions of this compound in Binding Buffer.
-
In a 96-well plate, add in the following order:
-
Binding Buffer
-
Cell membranes (typically 5-20 µg of protein per well)
-
This compound at various concentrations or unlabeled C5a for non-specific binding determination.
-
[125I]-C5a at a concentration close to its Kd (e.g., 0.1-0.5 nM).
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters.
-
Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value using non-linear regression analysis. The Ki value can be calculated using the Cheng-Prusoff equation.
C5a-Induced Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium triggered by C5a.
Materials:
-
Cells: U937 cells or other suitable cells endogenously or recombinantly expressing C5aR1.
-
Calcium-sensitive dye: Fluo-4 AM or similar.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
This compound: Serial dilutions in Assay Buffer.
-
C5a: At a concentration that elicits a submaximal response (e.g., EC80).
-
Fluorescence Plate Reader: With automated injection capabilities (e.g., FLIPR).
Procedure:
-
Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere if necessary.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically for 30-60 minutes at 37°C).
-
Wash the cells with Assay Buffer to remove excess dye.
-
Add the different concentrations of this compound to the wells and incubate for a defined period (e.g., 15-30 minutes) at room temperature.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject the C5a solution into the wells and immediately begin measuring the fluorescence intensity over time (typically for 1-2 minutes).
-
Data Analysis: The response is typically measured as the peak fluorescence intensity or the area under the curve. Plot the percentage of inhibition of the C5a-induced response against the logarithm of the this compound concentration. Determine the IC50 value using non-linear regression.
Conclusion
This compound is a potent antagonist of the C5a receptor 1. The provided protocols for radioligand binding and calcium mobilization assays are standard methods to characterize the in vitro pharmacology of C5aR1 antagonists. The dose-response data and methodologies presented here serve as a valuable resource for researchers investigating the role of the C5a-C5aR1 axis in health and disease and for the development of novel anti-inflammatory therapeutics.
Troubleshooting & Optimization
Technical Support Center: Improving CP-447697 Solubility for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of CP-447697 for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
This compound is a lipophilic C5a receptor antagonist, making it inherently poorly soluble in aqueous solutions.[1] For in vivo studies, particularly oral and parenteral administrations, the compound must be adequately dissolved and stable in a biocompatible vehicle to ensure accurate dosing and bioavailability. Poor solubility can lead to precipitation of the compound, resulting in inaccurate dosing, low and variable absorption, and potentially adverse effects.
Q2: What are the general strategies for solubilizing poorly water-soluble compounds like this compound?
Several techniques can be employed to enhance the solubility of hydrophobic drugs. These can be broadly categorized into physical and chemical modifications, and the use of formulation vehicles.[2][3][4]
-
Physical Modifications: These include reducing the particle size of the drug to increase its surface area, a process known as micronization.[3]
-
Chemical Modifications: This approach involves altering the chemical structure of the drug, for instance, by creating a more soluble salt form.
-
Formulation Vehicles: This is the most common approach for preclinical studies and involves dissolving or suspending the drug in a suitable vehicle. Common strategies include the use of co-solvents, surfactants, and lipid-based systems.[5][6]
Q3: What are some suggested starting formulations for this compound?
Based on information from commercial suppliers and common practices for lipophilic compounds, several formulation approaches can be considered. The choice of formulation will depend on the intended route of administration (e.g., oral, intravenous, intraperitoneal).
Troubleshooting Guide
Issue 1: this compound precipitates out of solution during formulation preparation.
Possible Cause: The concentration of this compound exceeds its solubility limit in the chosen vehicle.
Troubleshooting Steps:
-
Reduce the concentration: Try preparing a more dilute solution of this compound.
-
Optimize the vehicle composition:
-
Increase the percentage of co-solvent: If using a co-solvent system (e.g., DMSO, PEG300, PEG400), incrementally increase the proportion of the co-solvent in the final formulation.
-
Add or increase the concentration of a surfactant: Surfactants like Tween 80 can help to form micelles and improve the solubility of lipophilic compounds.
-
Consider a lipid-based vehicle: For oral administration, dissolving this compound in an oil such as corn oil can be an effective strategy.
-
-
Gentle heating and sonication: Applying gentle heat (e.g., 37-40°C) and using a sonicator can help to dissolve the compound. However, be cautious about the thermal stability of this compound.
-
Prepare a fresh solution before each use: Some formulations may not be stable for long-term storage.
Issue 2: The prepared formulation is too viscous for administration.
Possible Cause: High concentrations of certain excipients, such as polyethylene (B3416737) glycols (PEGs) or carboxymethyl cellulose (B213188) (CMC), can increase the viscosity of the solution.
Troubleshooting Steps:
-
Adjust the vehicle composition:
-
Reduce the concentration of the viscosity-inducing agent (e.g., use a lower percentage of PEG400 or CMC).
-
If using a multi-component system, try to substitute a portion of the viscous component with a less viscous one (e.g., replace some PEG400 with saline or water, if solubility permits).
-
-
Select a different formulation approach: If viscosity remains an issue, consider switching to a different vehicle, such as a lipid-based formulation or a suspension.
Issue 3: Inconsistent results are observed in in vivo experiments.
Possible Cause: This could be due to poor bioavailability resulting from suboptimal formulation. The compound may be precipitating in vivo after administration.
Troubleshooting Steps:
-
Re-evaluate the formulation strategy:
-
For oral administration, consider formulations that can enhance absorption, such as self-emulsifying drug delivery systems (SEDDS) or the use of absorption enhancers.
-
Ensure the formulation is a stable, homogenous solution or a fine, uniform suspension.
-
-
Conduct a pilot pharmacokinetic (PK) study: A small-scale PK study can help to determine the bioavailability of your formulation and guide further optimization.[7][8][9][10][11][12][13][14][15]
-
Ensure consistent formulation preparation: Document the preparation protocol in detail and ensure it is followed precisely for each experiment to minimize variability.
Data Presentation: Formulation Strategies for this compound
The following tables summarize potential formulation approaches for this compound based on its lipophilic nature and publicly available information.
Table 1: Solubility of this compound in a Common Organic Solvent
| Solvent | Approximate Solubility | Notes |
| Dimethyl sulfoxide (B87167) (DMSO) | ~125 mg/mL | High solubility, suitable for preparing concentrated stock solutions.[1] |
Table 2: Example Formulations for Injectable Administration (e.g., IP, IV, SC)
| Formulation Components | Ratio (by volume) | Preparation Notes |
| DMSO : Tween 80 : Saline | 10 : 5 : 85 | Dissolve this compound in DMSO first, then add Tween 80 and mix, finally add saline.[1] |
| DMSO : PEG300 : Tween 80 : Saline | 10 : 40 : 5 : 45 | Dissolve this compound in DMSO, then add PEG300 and Tween 80, mix well, and finally add saline.[1] |
| DMSO : Corn oil | 10 : 90 | Dissolve this compound in DMSO and then add to corn oil.[1] |
Table 3: Example Formulations for Oral Administration
| Formulation Type | Vehicle Components | Preparation Notes |
| Solution | Polyethylene glycol 400 (PEG400) | Dissolve this compound directly in PEG400. Gentle heating may be required.[1] |
| Suspension | 0.2% Carboxymethyl cellulose (CMC) | Suspend the powdered this compound in an aqueous solution of 0.2% CMC. |
| Co-solvent/Surfactant System | 0.25% Tween 80 and 0.5% Carboxymethyl cellulose | Dissolve this compound in a small amount of an organic solvent (like DMSO) first, then add to the aqueous vehicle containing Tween 80 and CMC. |
| Food Mixture | Powdered food | Mix the powdered this compound directly with powdered animal chow. |
Experimental Protocols
Protocol 1: Preparation of a Co-Solvent Formulation for Injectable Administration
This protocol is a general guideline based on a common co-solvent system.
-
Prepare a Stock Solution: Weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).
-
Vehicle Preparation: In a separate sterile tube, combine the vehicle components according to the desired ratio. For example, for a final formulation of DMSO:PEG300:Tween 80:Saline (10:40:5:45), you would mix 400 µL of PEG300 and 50 µL of Tween 80.
-
Final Formulation: Add 100 µL of the this compound DMSO stock solution to the vehicle mixture and vortex thoroughly.
-
Final Dilution: Add 450 µL of sterile saline to the mixture and vortex again until a clear and homogenous solution is obtained.
-
Administration: The final solution is ready for in vivo administration.
Protocol 2: Preparation of a PEG400-based Formulation for Oral Gavage
-
Weigh Compound: Accurately weigh the required amount of this compound.
-
Add Vehicle: Add the calculated volume of PEG400 to the compound.
-
Dissolution: Gently warm the mixture to approximately 40°C while vortexing or sonicating until the this compound is completely dissolved.
-
Cooling and Administration: Allow the solution to cool to room temperature before oral administration.
Mandatory Visualizations
References
- 1. This compound | Complement System | CAS 1092847-21-6 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. japer.in [japer.in]
- 4. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 8. Discovery pharmacokinetic studies in mice using serial microsampling, dried blood spots and microbore LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and Biodistribution of 16,16 dimethyl Prostaglandin E2 in Non-Irradiated and Irradiated Mice and Non-Irradiated Non-Human Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and Intestinal Metabolism of Compound K in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and bioavailability of oral cephalosporins, KR-984055 and its prodrugs, KR-999001 and KR-999002, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetic, bioavailability, and feasibility study of oral vinorelbine in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enhanced paclitaxel bioavailability after oral administration of pegylated paclitaxel prodrug for oral delivery in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bioavailability study of oral and intravenous OGT 719, a novel nucleoside analogue with preferential activity in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: CP-447697 Stability and Storage
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of CP-447697, a lipophilic C5a receptor antagonist. Adherence to these guidelines is critical for ensuring the compound's integrity and obtaining reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1] To prevent degradation, it is also crucial to protect the compound from light.[1]
Q2: How should I store this compound once it is dissolved in a solvent?
A2: Once in solution, this compound should be stored at -80°C for a maximum of 6 months or at -20°C for up to 1 month.[1] It is advisable to prepare fresh solutions for critical experiments and avoid repeated freeze-thaw cycles.
Q3: Is this compound sensitive to light?
A3: Yes, this compound requires protection from light during both transportation and storage to prevent photochemical degradation.[1] Amber vials or containers wrapped in foil should be used.
Q4: What is the general stability of the benzothiophene (B83047) core in this compound?
A4: The benzothiophene moiety, a core component of this compound, is generally considered to be thermally stable.[2] However, the overall stability of the molecule can be influenced by its various functional groups and the storage conditions.
Q5: In which solvents is this compound soluble?
A5: this compound is soluble in DMSO at approximately 125 mg/mL.[1] For in vivo studies, various formulations using DMSO, Tween 80, PEG300, corn oil, and carboxymethyl cellulose (B213188) have been suggested to handle its low water solubility.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of compound activity in stored solutions | Degradation due to improper storage temperature or prolonged storage. | Store aliquots of the solution at -80°C for no longer than 6 months or at -20°C for no more than 1 month.[1] Prepare fresh solutions for sensitive assays. |
| Repeated freeze-thaw cycles. | Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles. | |
| Inconsistent experimental results | Photodegradation from exposure to light. | Always store and handle this compound solutions in light-protecting containers (e.g., amber vials).[1] |
| Incomplete solubilization. | Ensure the compound is fully dissolved in the chosen solvent. Sonication may aid in dissolution. | |
| Precipitation of the compound upon dilution in aqueous buffer | Low aqueous solubility of the lipophilic compound. | For cell-based assays, ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system and does not exceed recommended limits (typically <0.5%). Consider using a formulation with surfactants like Tween 80 for in vivo studies.[1] |
| Visible discoloration or change in the appearance of the solid compound | Potential degradation due to exposure to moisture, light, or improper temperature. | Discard the compound if any visual changes are observed. Re-order from a reputable supplier and store under the recommended conditions. |
Quantitative Stability Data
| Form | Storage Condition | Duration | Stability Notes |
| Solid (Powder) | -20°C | 3 years | Protect from light.[1] |
| 4°C | 2 years | Protect from light.[1] | |
| In Solvent | -80°C | 6 months | Protect from light; avoid freeze-thaw cycles.[1] |
| -20°C | 1 month | Protect from light; for shorter-term storage.[1] |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
This protocol outlines a general method for determining the stability of this compound in a specific solvent under various storage conditions.
1. Materials:
- This compound
- High-purity solvent (e.g., DMSO)
- Amber glass vials with Teflon-lined caps
- Calibrated analytical balance
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Stability chambers or incubators set to desired temperatures (e.g., 4°C, 25°C, 40°C)
- Photostability chamber (optional)
2. Procedure:
Visualizations
Caption: Troubleshooting logic for this compound stability issues.
Caption: Workflow for assessing this compound stability.
References
Technical Support Center: Troubleshooting CP-447697 Precipitation in Media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common issue of CP-447697 precipitation in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a potent and selective antagonist of the C5a receptor (C5aR1 or CD88).[1][2] It is a lipophilic, small molecule compound with an IC50 of 31 nM.[1] Due to its ability to block the inflammatory signaling cascade initiated by the complement component C5a, this compound is a valuable tool for studying inflammation and the role of the C5a/C5aR1 axis in various physiological and pathological processes.[1]
Q2: I'm observing precipitation after adding my this compound stock solution to my cell culture media. What are the common causes?
Precipitation of hydrophobic compounds like this compound upon dilution into aqueous media is a frequent issue. The primary causes include:
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"Solvent Shock": Rapid dilution of a concentrated DMSO stock into an aqueous environment can cause the compound to "crash out" of solution as it is no longer soluble in the high water content of the media.
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Exceeding Aqueous Solubility: The final concentration of this compound in the media may be higher than its aqueous solubility limit.
-
Low Temperature: Adding the compound stock to cold media can decrease its solubility.
-
High Final DMSO Concentration: While DMSO aids in initial dissolution, a high final concentration in the media can be toxic to cells and may not prevent precipitation upon significant dilution. It is generally recommended to keep the final DMSO concentration below 0.5%, and ideally below 0.1%.
-
Media Components: Interactions with salts, proteins, or other components in the cell culture media can sometimes lead to precipitation over time.
-
pH of the Media: The pH of the culture media can influence the solubility of some compounds.
Q3: How can precipitation of this compound affect my experimental results?
Compound precipitation can have several detrimental effects on your experiments:
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Inaccurate Dosing: The actual concentration of soluble, and therefore active, this compound will be lower than intended, leading to unreliable and difficult-to-interpret dose-response curves.
-
Cell Toxicity: Precipitated particles can be cytotoxic to cells.
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Assay Interference: The presence of particulate matter can interfere with assays that rely on optical measurements, such as microscopy, flow cytometry, or plate-based absorbance and fluorescence readers.
Troubleshooting Guide
If you are experiencing precipitation with this compound, follow these troubleshooting steps:
| Problem | Potential Cause | Recommended Solution |
| Immediate precipitation upon addition to media | Rapid dilution ("solvent shock") | Perform a serial dilution. First, create an intermediate dilution of the DMSO stock in a small volume of pre-warmed media. Then, add this intermediate dilution to the final volume of media. Add the compound dropwise while gently vortexing or swirling the media. |
| High final concentration | Decrease the final working concentration of this compound. It may be necessary to perform a solubility test to determine the maximum soluble concentration in your specific media. | |
| Cold media | Always use pre-warmed (37°C) cell culture media for preparing your working solutions. | |
| Precipitation observed over time in the incubator | Compound instability in media | Test the stability of this compound in your media over the duration of your experiment. This can be done by preparing the solution and visually inspecting for precipitation at different time points. |
| Media evaporation | Ensure proper humidification in your incubator to prevent the medium from evaporating, which would increase the concentration of all components, including this compound. | |
| Precipitate observed after thawing a frozen stock solution | Poor solubility at low temperatures | Before use, gently warm the stock solution to 37°C and vortex to ensure any precipitated compound is fully redissolved. It is also good practice to aliquot stock solutions to minimize freeze-thaw cycles. |
Quantitative Data
| Solvent | Solubility | Molar Concentration |
| DMSO | ~125 mg/mL | ~225.61 mM |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
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Materials: this compound powder, anhydrous dimethyl sulfoxide (B87167) (DMSO), sterile microcentrifuge tubes.
-
Procedure:
-
In a sterile environment, accurately weigh the desired amount of this compound powder.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
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Vortex the solution until the compound is completely dissolved. Gentle warming at 37°C can aid dissolution.
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Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light.
-
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
-
Materials: this compound DMSO stock solution, pre-warmed (37°C) cell culture medium, sterile 96-well plate or microcentrifuge tubes, microscope.
-
Procedure:
-
Prepare a serial dilution of the this compound DMSO stock in your cell culture medium. For example, create a range of concentrations from 1 µM to 100 µM.
-
Include a vehicle control with the same final concentration of DMSO as the highest drug concentration.
-
Incubate the plate or tubes under your standard experimental conditions (e.g., 37°C, 5% CO₂).
-
Visually inspect the wells for any signs of precipitation (cloudiness, crystals) at various time points (e.g., 0, 2, 6, and 24 hours) using a microscope.
-
The highest concentration that remains clear of any precipitate is the maximum soluble concentration under those conditions.
-
Visualizations
C5a Receptor (C5aR1) Signaling Pathway
This compound acts as an antagonist to the C5a receptor (C5aR1), a G protein-coupled receptor (GPCR). The binding of the inflammatory mediator C5a to C5aR1 typically initiates a signaling cascade that promotes inflammation. By blocking this interaction, this compound inhibits these downstream effects.
Caption: C5aR1 signaling is blocked by this compound.
Troubleshooting Workflow for this compound Precipitation
This workflow provides a logical sequence of steps to diagnose and resolve precipitation issues.
Caption: A step-by-step guide to troubleshoot precipitation.
References
Technical Support Center: Optimizing CP-447697 Dosage for Mouse Models
Welcome to the technical support center for the use of CP-447697 in mouse models. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address potential challenges during in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended dosage of this compound for mouse models?
A1: Currently, there is no publicly available, peer-reviewed data that specifies a definitive dosage of this compound for use in mouse models. As a C5a receptor antagonist, its optimal dosage will likely be model-dependent and require empirical determination.
For initial studies, researchers can consider dosage ranges used for other C5a receptor antagonists in mice as a starting point. However, it is crucial to perform a dose-finding (dose-ranging) study to determine the optimal dose for your specific experimental model and desired biological endpoint.
Q2: How should I prepare this compound for administration to mice?
A2: The formulation of this compound will depend on the chosen route of administration. For oral administration, which is a common route for small molecules, several formulation strategies can be considered. These include:
-
Suspension in vehicle: Suspending the compound in a vehicle such as 0.5% carboxymethyl cellulose (B213188) (CMC) or a solution containing Tween 80 can be effective.
-
Dissolving in a suitable solvent: Depending on its solubility, this compound may be dissolved in solvents like polyethylene (B3416737) glycol (PEG400).
It is essential to assess the stability and homogeneity of the formulation before administration.
Q3: What are the common routes of administration for compounds like this compound in mice?
A3: The choice of administration route depends on the desired pharmacokinetic profile and the experimental design. Common routes for small molecules in mice include:
-
Oral (PO): Gavage is a precise method for oral dosing.
-
Intraperitoneal (IP): Allows for rapid absorption.
-
Intravenous (IV): Provides immediate systemic circulation.
-
Subcutaneous (SC): Results in slower, more sustained absorption.
The rate of absorption generally follows the order: IV > IP > IM > SC > PO.[1]
Q4: Are there any known side effects of this compound in mice?
A4: There is no specific information available in the public domain regarding the side effects of this compound in mice. As with any experimental compound, it is critical to monitor the animals closely for any signs of toxicity or adverse effects during and after administration. This includes monitoring body weight, food and water intake, and general behavior.
Troubleshooting Guide
Issue 1: I am not observing the expected biological effect with my chosen dose of this compound.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure the compound has been stored correctly and has not degraded.
-
Check Formulation: Confirm that the compound was fully dissolved or homogeneously suspended in the vehicle. Inconsistent formulation can lead to variable dosing.
-
Re-evaluate Dosage: The initial dose may be too low. A dose-escalation study is recommended to determine a more effective dose.
-
Consider Pharmacokinetics: The compound may be rapidly metabolized or cleared. Consider alternative routes of administration or more frequent dosing to maintain therapeutic levels.
-
Confirm Target Engagement: If possible, use a pharmacodynamic assay to confirm that this compound is engaging with the C5a receptor in your model.
-
Issue 2: I am observing signs of toxicity in my mouse model.
-
Troubleshooting Steps:
-
Reduce Dosage: The administered dose is likely too high. A dose-reduction study is necessary to find a tolerated and effective dose.
-
Evaluate Vehicle Toxicity: Ensure that the vehicle used for formulation is not causing the observed toxicity. Administer a vehicle-only control group.
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Change Administration Route: Some routes of administration can lead to higher peak concentrations and increased toxicity. Consider a route with slower absorption, such as subcutaneous injection.
-
Monitor Animal Health: Implement a comprehensive animal monitoring plan to detect early signs of toxicity.
-
Data Presentation: Reference Data for Other C5a Receptor Antagonists in Mice
Since direct dosage data for this compound is unavailable, the following table summarizes dosages and administration routes for other C5a receptor antagonists used in mouse models. This information can serve as a valuable reference for designing initial dose-finding studies for this compound.
| Compound | Dosage Range | Route of Administration | Mouse Model Context | Reference |
| PMX53 | 0.3 - 3.0 mg/kg | Intravenous (IV) | C5a-induced polymorphonuclear neutrophil (PMN) mobilization and TNF production | [2][3] |
| JPE-1375 | 0.3 - 3.0 mg/kg | Intravenous (IV) | C5a-induced PMN mobilization and TNF production | [2][3] |
Experimental Protocols
Protocol 1: Dose-Finding Study for this compound in a Mouse Model of Inflammation
-
Objective: To determine a safe and effective dose range of this compound for a specific inflammatory mouse model.
-
Animals: Select an appropriate mouse strain for your model (e.g., C57BL/6). Use both male and female mice if the inflammatory response is known to be sex-dependent.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable vehicle. Prepare serial dilutions to achieve the desired doses.
-
Dosing Groups:
-
Group 1: Vehicle control
-
Group 2: Low dose (e.g., 0.5 mg/kg)
-
Group 3: Mid dose (e.g., 1.5 mg/kg)
-
Group 4: High dose (e.g., 5.0 mg/kg) (Note: These are suggested starting doses and should be adjusted based on any available in vitro potency data and the reference data for other C5aR antagonists.)
-
-
Administration: Administer this compound or vehicle via the chosen route (e.g., intraperitoneal injection).
-
Monitoring:
-
Monitor mice for any signs of toxicity (e.g., changes in weight, behavior, posture) at regular intervals post-administration.
-
Collect blood samples at predetermined time points to measure relevant biomarkers of inflammation (e.g., cytokine levels, neutrophil counts).
-
-
Data Analysis: Analyze the dose-response relationship for both efficacy (e.g., reduction in inflammatory markers) and toxicity. Select a dose that provides a significant therapeutic effect with minimal to no adverse effects for subsequent efficacy studies.
Mandatory Visualizations
Caption: C5a Signaling Pathway and the inhibitory action of this compound.
References
Technical Support Center: Investigating Off-Target Effects of CP-447697
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on investigating the potential off-target effects of CP-447697, a potent and selective C5a receptor (C5aR) antagonist. While this compound is designed to specifically block the pro-inflammatory signaling of the complement component C5a, it is crucial to characterize its broader pharmacological profile to ensure data integrity and anticipate potential confounding effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary pharmacological target of this compound is the human C5a receptor 1 (C5aR1, also known as CD88), a G protein-coupled receptor (GPCR). It acts as an antagonist, blocking the binding and subsequent signaling of its cognate ligand, the anaphylatoxin C5a.
Q2: Why is it important to investigate the off-target effects of a seemingly selective C5aR antagonist?
A2: Investigating off-target effects is a critical step in preclinical drug development and basic research for several reasons:
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Data Interpretation: Unidentified off-target interactions can lead to misinterpretation of experimental results, attributing an observed phenotype to the inhibition of C5aR when it may be caused by the modulation of another target.
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Predicting Side Effects: Off-target activities are a common cause of adverse drug reactions. Early identification of potential off-target liabilities can help in designing safer therapeutics.
-
Discovering New Therapeutic Opportunities: In some cases, off-target effects can be beneficial and may lead to drug repurposing for new indications.
-
Ensuring Rigorous Science: A thorough characterization of a research compound's selectivity profile is essential for the reproducibility and validity of scientific findings.
Q3: What are the potential off-target liabilities for a small molecule C5aR antagonist like this compound?
A3: While specific data for this compound is limited in the public domain, potential off-target liabilities for this class of molecules can be inferred from related compounds and general principles of pharmacology. These may include:
-
Other GPCRs: Due to structural similarities in the transmembrane domains of GPCRs, antagonists can sometimes exhibit cross-reactivity with other receptors, such as chemokine, adrenergic, or serotonergic receptors. For example, the C5aR antagonist PMX53 has been shown to have agonist activity at the Mas-related gene 2 (MrgX2) receptor.
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Ion Channels: Off-target interactions with ion channels can lead to cardiovascular or neurological side effects.
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Kinases: A wide range of small molecule inhibitors have been found to have off-target effects on various protein kinases.
-
Enzymes and Transporters: Other protein classes, such as metabolic enzymes and transporters, can also be unintended targets.
Q4: I am observing an unexpected cellular phenotype after treating with this compound that doesn't seem to be related to C5aR inhibition. How can I troubleshoot this?
A4: If you suspect an off-target effect is responsible for your observations, consider the following troubleshooting steps:
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Confirm On-Target Engagement: First, ensure that this compound is engaging C5aR at the concentrations used in your assay. This can be done using a C5a-induced functional assay (e.g., calcium flux or chemotaxis) in a C5aR-expressing cell line.
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Use a Structurally Unrelated C5aR Antagonist: If available, test a C5aR antagonist with a different chemical scaffold. If the unexpected phenotype persists with the new compound, it is more likely to be an on-target effect. If the phenotype is unique to this compound, it is more likely an off-target effect.
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Perform a Rescue Experiment: In a C5aR-knockout or knockdown cell line, the on-target effects of this compound should be abolished. If the unexpected phenotype persists in the absence of C5aR, it is a strong indicator of an off-target mechanism.
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Conduct a Broad Off-Target Screen: Screen this compound against a panel of receptors, ion channels, and kinases to identify potential off-target interactions. Commercial services are available for comprehensive profiling.
Quantitative Data on Off-Target Effects of C5aR Antagonists
While a comprehensive off-target profile for this compound is not publicly available, the following tables provide data for the well-characterized C5aR antagonist PMX53 and illustrative examples of potential off-target screening results.
Table 1: On- and Off-Target Activity of PMX53
| Target | Assay Type | Species | IC50 / EC50 (nM) | Effect |
| C5aR1 (CD88) | Neutrophil Myeloperoxidase Release | Human | 22 | Antagonist |
| C5aR1 (CD88) | Chemotaxis | Human | 75 | Antagonist |
| C5aR1 (CD88) | Radioligand Binding | Human | 20 | Antagonist |
| Mas-related gene 2 (MrgX2) | Mast Cell Degranulation | Human | > 30 (agonist activity observed) | Agonist |
Table 2: Illustrative Example of a Broad Off-Target Screening Panel for a C5aR Antagonist
| Target Class | Target | Assay Type | % Inhibition at 10 µM |
| GPCR | Adrenergic α2A | Radioligand Binding | 8% |
| Dopamine D2 | Radioligand Binding | 15% | |
| Serotonin 5-HT2A | Radioligand Binding | 55% | |
| Chemokine CXCR2 | Radioligand Binding | 12% | |
| Ion Channel | hERG | Electrophysiology | 25% |
| Kinase | ABL1 | Kinase Activity | 5% |
| SRC | Kinase Activity | 9% | |
| LCK | Kinase Activity | 45% |
Note: Data in Table 2 is illustrative and does not represent actual results for this compound.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for GPCR Off-Target Screening
Objective: To determine the binding affinity of this compound to a panel of non-target GPCRs.
Methodology:
-
Membrane Preparation: Prepare cell membranes from cell lines overexpressing the GPCR target of interest.
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Competition Binding:
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In a 96-well plate, add a fixed concentration of a suitable radioligand for the target GPCR.
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Add increasing concentrations of this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
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Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a predetermined time to reach equilibrium.
-
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.
Protocol 2: Calcium Flux Assay for Functional Off-Target Screening
Objective: To assess the functional antagonist or agonist activity of this compound at Gq-coupled GPCRs.
Methodology:
-
Cell Culture: Plate cells expressing the GPCR of interest in a 96- or 384-well black-walled, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer containing probenecid. Incubate at 37°C.
-
Compound Addition:
-
Antagonist Mode: Add increasing concentrations of this compound and incubate for a short period. Then, add a known agonist for the target receptor at its EC80 concentration.
-
Agonist Mode: Add increasing concentrations of this compound directly to the cells.
-
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Data Analysis:
-
Antagonist Mode: Determine the IC50 of this compound in inhibiting the agonist-induced calcium response.
-
Agonist Mode: Determine the EC50 of this compound in stimulating a calcium response.
-
Protocol 3: Kinase Inhibition Assay for Off-Target Screening
Objective: To determine the inhibitory activity of this compound against a panel of protein kinases.
Methodology:
-
Reaction Mixture: In a suitable assay plate, prepare a reaction mixture containing the kinase, a specific peptide or protein substrate, and ATP.
-
Compound Addition: Add this compound at a single high concentration (e.g., 10 µM) for a primary screen, or in a dose-response format for IC50 determination.
-
Initiate Reaction: Initiate the kinase reaction by adding a mixture of ATP and MgCl₂. Incubate at 30°C for a defined period.
-
Detection: Detect the kinase activity by measuring the amount of phosphorylated substrate. Common detection methods include:
-
Radiometric Assay: Using [γ-³³P]ATP and measuring the incorporation of the radioactive phosphate (B84403) into the substrate.
-
Luminescence-based Assay: Measuring the amount of ADP produced using an enzyme-coupled reaction that generates light (e.g., ADP-Glo™).
-
Fluorescence-based Assay: Using a phosphorylation-specific antibody in a TR-FRET or fluorescence polarization format.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for the primary screen or determine the IC50 value from the dose-response curve.
Visualizations
Caption: C5a Receptor Signaling Pathway and Point of Inhibition by this compound.
Technical Support Center: CP-447697 Dissolution
This guide provides detailed instructions and troubleshooting advice for dissolving the C5a receptor antagonist, CP-447697, in Dimethyl Sulfoxide (DMSO). It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
For research and in vitro applications, the recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). This compound is a lipophilic compound and exhibits high solubility in DMSO.[1]
Q2: What is the maximum solubility of this compound in DMSO?
The solubility of this compound in DMSO is approximately 125 mg/mL.[1] It is crucial to not exceed this concentration to avoid precipitation of the compound.
Q3: How should I prepare a stock solution of this compound in DMSO?
To prepare a stock solution, weigh the desired amount of this compound powder and add the appropriate volume of anhydrous, cell culture grade DMSO. Vortex the solution until the compound is completely dissolved. For long-term storage, it is recommended to store the DMSO stock solution at -20°C for up to one month or at -80°C for up to six months.
Q4: Can I use the this compound/DMSO stock solution for in vivo studies?
Yes, a this compound/DMSO stock solution can be used as a starting point for preparing formulations for in vivo experiments. However, it must be further diluted with aqueous-based solutions or other vehicles suitable for injection. The final concentration of DMSO in the formulation should be minimized to avoid toxicity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder is not dissolving completely. | The concentration exceeds the solubility limit. | Do not exceed a concentration of 125 mg/mL in DMSO. If you have already added too much powder, add more DMSO to bring the concentration within the soluble range. |
| Insufficient mixing. | Vortex the solution for several minutes to ensure thorough mixing. Gentle warming to 37°C can also aid dissolution, but be cautious of potential compound degradation with excessive heat. | |
| Poor quality DMSO. | Use anhydrous, high-purity, cell culture grade DMSO. Water content in DMSO can reduce the solubility of lipophilic compounds. | |
| The solution appears cloudy or has precipitates after a short time. | The solution is supersaturated. | Dilute the solution with additional DMSO to a concentration below the solubility limit. |
| The compound is precipitating out of solution upon cooling. | If the solution was warmed to aid dissolution, allow it to return to room temperature slowly. If precipitation persists, the concentration may still be too high for stable storage at that temperature. | |
| Inconsistent experimental results. | Inaccurate concentration of the stock solution. | Ensure your balance is properly calibrated for accurate weighing of the this compound powder. Use calibrated pipettes for dispensing DMSO. |
| Degradation of the compound. | Store the DMSO stock solution at the recommended temperature (-20°C or -80°C) and protect it from light. Avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
| Parameter | Value | Unit | Reference |
| Solubility in DMSO | ~125 | mg/mL | [1] |
| Molar Mass | 554.06 | g/mol | |
| Molar Concentration at Max Solubility | ~225.61 | mM | [1] |
Experimental Protocols
Preparation of a 100 mg/mL Stock Solution of this compound in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial or polypropylene (B1209903) tube
-
Calibrated analytical balance
-
Vortex mixer
-
Calibrated micropipettes
-
-
Procedure:
-
Weigh out 10 mg of this compound powder using an analytical balance and place it into a sterile vial.
-
Add 100 µL of anhydrous DMSO to the vial using a calibrated micropipette.
-
Tightly cap the vial and vortex the mixture until the this compound is completely dissolved and the solution is clear.
-
For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Visualizations
Caption: Workflow for dissolving this compound in DMSO.
Caption: Troubleshooting decision tree for this compound dissolution.
References
Technical Support Center: CP-447697 Vehicle Formulation for Injection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the vehicle formulation for CP-447697 injections. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to assist in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and lipophilic antagonist of the C5a receptor (C5aR), with an IC50 of 31 nM.[1] It functions by blocking the signaling cascade initiated by the binding of the pro-inflammatory anaphylatoxin C5a to its G protein-coupled receptor, C5aR1. This inhibition makes this compound a valuable tool for studying inflammation and related diseases.
Q2: Why is a specific vehicle formulation necessary for this compound?
A2: this compound is a poorly water-soluble compound. Therefore, a specialized vehicle formulation is required to dissolve the compound and maintain its stability for in vivo administration, such as subcutaneous or intraperitoneal injections. These formulations typically use a combination of organic solvents, co-solvents, and surfactants to achieve a clear and stable solution.
Q3: What are the recommended vehicle formulations for this compound injection?
A3: Several vehicle formulations can be used for in vivo studies with this compound. The choice of formulation may depend on the desired concentration, route of administration, and animal model. Below is a summary of commonly used formulations.
| Formulation Components | Ratio (v/v/v/v) | Final Concentration of Components |
| DMSO, PEG300, Tween 80, Saline | 10:40:5:45 | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline |
| DMSO, Tween 80, Saline | 10:5:85 | 10% DMSO, 5% Tween 80, 85% Saline |
| DMSO, Corn Oil | 10:90 | 10% DMSO, 90% Corn Oil |
Q4: What are the roles of the different components in the vehicle formulation?
A4:
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DMSO (Dimethyl Sulfoxide): A powerful organic solvent used to initially dissolve this compound.
-
PEG300 (Polyethylene Glycol 300): A water-miscible co-solvent that helps to keep the compound in solution when the aqueous component (saline) is added.
-
Tween 80 (Polysorbate 80): A non-ionic surfactant that acts as a wetting and emulsifying agent, preventing the precipitation of the drug upon dilution in aqueous environments like blood.
-
Saline (0.9% Sodium Chloride): The aqueous component used to bring the formulation to the final volume and make it more physiologically compatible.
-
Corn Oil: A lipid-based vehicle suitable for subcutaneous or intramuscular injections, providing a depot effect for sustained release.
Q5: How should this compound and its formulations be stored?
A5:
-
This compound Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.
-
Stock Solutions in DMSO: Can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.
-
Final Injection Formulations: It is highly recommended to prepare the final working solution fresh on the day of use. The stability of the mixed vehicle formulation is limited, and it should be used promptly to avoid potential precipitation or degradation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation upon addition of saline | The aqueous component is added too quickly, causing the drug to "crash out" of the solution. | Add the saline dropwise while continuously vortexing or stirring the solution to ensure gradual and thorough mixing.[2] |
| Cloudiness or turbidity during preparation | Incomplete dissolution of this compound in DMSO or incomplete mixing of the components. | Ensure the compound is fully dissolved in DMSO before adding other components. Gentle warming (e.g., to 37°C) and/or sonication can aid dissolution.[2] Ensure thorough mixing after the addition of each solvent.[2] |
| Phase separation (oily droplets appear) | The components are not fully miscible at the prepared ratios or at the current temperature. | Ensure the correct order of addition (DMSO stock, then PEG300, then Tween 80, and finally saline).[2] Homogenize the solution thoroughly after each step. Gentle warming may also be beneficial.[2] |
| Crystallization of the drug over time | The formulation is supersaturated or unstable at the storage temperature. | Prepare the formulation fresh before each experiment. If short-term storage is necessary, keep it at a controlled room temperature and visually inspect for any precipitation before use.[2] |
| High viscosity of the formulation | The concentration of PEG300 or Tween 80 may be too high, making it difficult to inject. | If the viscosity is problematic for your application, consider using the formulation with a lower percentage of PEG300 and Tween 80 (e.g., 10% DMSO, 5% Tween 80, 85% Saline). |
| Animal discomfort or adverse reaction at the injection site | The concentration of DMSO may be too high, causing local irritation. | For sensitive applications or routes of administration like intravenous injection, minimize the DMSO concentration in the final formulation, ideally to 2% or less.[2] Always include a vehicle-only control group in your experiments to assess the effects of the vehicle itself.[3] |
Experimental Protocols
Detailed Protocol for Preparation of 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline Formulation
This protocol describes the preparation of 1 mL of a 2.5 mg/mL working solution of this compound.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
PEG300
-
Tween 80
-
Sterile 0.9% Saline
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Pipettes and sterile tips
Procedure:
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
Weigh out 25 mg of this compound powder and place it in a sterile vial.
-
Add 1 mL of anhydrous DMSO.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution.
-
-
Prepare the final formulation (for a total volume of 1 mL):
-
In a new sterile vial, add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL this compound stock solution in DMSO to the PEG300.
-
Vortex thoroughly until the solution is clear and homogenous.
-
Add 50 µL of Tween 80 to the mixture.
-
Vortex again to ensure complete mixing.
-
Slowly add 450 µL of sterile saline to the vial while continuously vortexing. This gradual addition is crucial to prevent precipitation.[2]
-
Visually inspect the final solution to ensure it is clear and free of any particulates.
-
Protocol for Subcutaneous Injection in Mice
Materials:
-
Prepared this compound formulation
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
Mouse restraint device (optional)
-
70% ethanol (B145695) for disinfection
Procedure:
-
Animal Preparation:
-
Gently restrain the mouse, for example, by scruffing the neck to expose the dorsal side.
-
-
Injection Site Preparation:
-
Wipe the intended injection site (typically the loose skin between the shoulder blades) with 70% ethanol.
-
-
Injection:
-
Create a "tent" of skin at the injection site by gently pinching and lifting the skin.
-
Insert the needle, bevel up, at the base of the tented skin, parallel to the animal's body.
-
Gently aspirate to ensure the needle has not entered a blood vessel. If blood appears in the syringe, withdraw the needle and try a new site.
-
Slowly inject the desired volume of the this compound formulation.
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds to prevent leakage.
-
-
Post-injection Monitoring:
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Visualizations
This compound Mechanism of Action: C5aR Signaling Pathway
This compound acts as an antagonist to the C5a receptor (C5aR1), a G protein-coupled receptor (GPCR). The binding of C5a to C5aR1 typically activates intracellular signaling pathways, such as the PI3K/Akt and MAPK pathways, leading to pro-inflammatory responses. This compound blocks these downstream effects by preventing C5a from binding to its receptor.
Caption: C5aR1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Injection
The following diagram illustrates the key steps involved in preparing the this compound formulation and administering it to a research animal.
Caption: Workflow for this compound formulation preparation and administration.
References
Technical Support Center: Assessing Compound Cytotoxicity in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in assessing the cytotoxicity of investigational compounds. The following information is generalized for a hypothetical compound, referred to as "Compound X," due to the absence of specific public data for "CP-447697."
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues that may arise during cytotoxicity experiments.
Q1: My results show high variability between replicate wells. What are the common causes and solutions?
A1: High variability can originate from several sources:
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Uneven Cell Seeding: Ensure a homogeneous single-cell suspension before plating. To prevent cells from settling, gently swirl the suspension between seeding replicates.
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Pipetting Inaccuracies: Use calibrated pipettes and maintain a consistent technique, particularly when adding small volumes of Compound X or assay reagents. A multichannel pipette may improve consistency.[1]
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Edge Effects: The outer wells of a microplate are susceptible to evaporation, which can alter media concentration. To mitigate this, fill the peripheral wells with sterile PBS or media without cells and utilize only the inner wells for your experiment.[1]
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Incomplete Solubilization of Formazan (B1609692): In tetrazolium-based assays like MTT, ensure the formazan crystals are completely dissolved by thorough pipetting or using an orbital shaker.[1]
Q2: I am observing unexpectedly low absorbance or fluorescence readings. What could be the issue?
A2: A weak signal can be due to several factors:
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Suboptimal Cell Density: The initial number of seeded cells might be too low to generate a strong signal. It is essential to determine the optimal seeding density for your specific cell line and the duration of the assay.[1]
-
Incorrect Reagent Volume: Verify that the correct volume of the assay reagent is added to each well, proportional to the volume of the culture medium.[1]
-
Compound Interference: If Compound X is colored, it might interfere with absorbance readings. Refer to Q4 for troubleshooting steps for colored compounds.
Q3: My negative control (untreated cells) is showing significant cytotoxicity. What should I do?
A3: This is a common issue that can be attributed to:
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Poor Cell Health: Ensure that your cells are healthy, in the logarithmic growth phase, and free from contamination (e.g., Mycoplasma).
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Solvent Toxicity: If Compound X is dissolved in a solvent like DMSO, high concentrations of the solvent can be toxic to cells. It is crucial to include a vehicle control (media with the same concentration of the solvent) to assess its effect.
Q4: Compound X is colored and is interfering with my colorimetric assay. How can I correct for this?
A4: To address interference from a colored compound:
-
Include a "Compound-Only" Control: Set up wells containing the same concentrations of Compound X in cell-free media. The absorbance from these wells can be subtracted from your experimental wells to correct for the compound's intrinsic color.[1]
-
Wash Cells Before Reagent Addition: For adherent cells, you can gently aspirate the media containing Compound X and wash the cells with PBS before adding the assay reagent. This method is not suitable for suspension cells.[1]
Q5: I am observing a decrease in MTT reduction, but other viability assays (like LDH release) do not indicate cytotoxicity. What could be the reason?
A5: This discrepancy can occur because the MTT assay measures metabolic activity, which may not always correlate directly with cell death.[2] A reduction in MTT to formazan reflects mitochondrial function.[2][3] Compound X might be inhibiting mitochondrial respiration without causing immediate cell lysis. In such cases, it is advisable to use multiple assays that measure different cytotoxicity endpoints (e.g., membrane integrity, apoptosis).
Data Presentation
Table 1: Cytotoxicity of Compound X on Various Cell Lines (IC50 Values)
| Cell Line | Tissue of Origin | IC50 (µM) after 48h |
| A549 | Lung Carcinoma | 15.2 ± 1.8 |
| MCF-7 | Breast Adenocarcinoma | 25.6 ± 2.5 |
| HeLa | Cervical Adenocarcinoma | 18.9 ± 2.1 |
| HepG2 | Hepatocellular Carcinoma | 32.4 ± 3.1 |
IC50 values represent the concentration of Compound X required to inhibit cell growth by 50% and are presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of Compound X on Caspase-3 Activity
| Cell Line | Treatment | Caspase-3 Activity (Fold Change vs. Control) |
| A549 | Vehicle Control | 1.0 ± 0.1 |
| A549 | Compound X (15 µM) | 4.2 ± 0.5 |
| MCF-7 | Vehicle Control | 1.0 ± 0.2 |
| MCF-7 | Compound X (25 µM) | 3.8 ± 0.4 |
Caspase-3 activity was measured after 24 hours of treatment. Results are expressed as the fold change relative to the vehicle-treated control cells.
Experimental Protocols
MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity.[4] Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[5]
Materials:
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MTT solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plates
-
Compound X stock solution
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.[6] Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Compound X in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle controls and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[5] Incubate the plate for 2-4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully aspirate the medium from the wells without disturbing the formazan crystals. Add 100 µL of the solubilization solution to each well to dissolve the crystals.[1]
-
Absorbance Reading: Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[1] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[4] A reference wavelength of >650 nm can be used to subtract background absorbance.[4]
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key effector caspase in apoptosis.[7][8] The assay utilizes a substrate that, when cleaved by caspase-3, releases a chromophore or fluorophore.[7][9]
Materials:
-
Caspase-3 colorimetric or fluorometric assay kit
-
Lysis buffer
-
Reaction buffer
-
Caspase-3 substrate (e.g., DEVD-pNA or Ac-DEVD-AMC)
-
96-well plate (black or clear, depending on the assay type)
Procedure:
-
Cell Culture and Treatment: Culture cells in appropriate vessels and treat with Compound X at the desired concentrations for the specified time.
-
Cell Lysis:
-
For adherent cells, aspirate the medium, wash with cold PBS, and add cold lysis buffer.
-
For suspension cells, centrifuge to pellet the cells, wash with cold PBS, and resuspend in cold lysis buffer.[10]
-
Centrifuge the lysate at high speed (e.g., 12,000 rpm) for 10-15 minutes at 4°C to pellet the cell debris.[10]
-
-
Protein Quantification: Determine the protein concentration of the supernatant (cell lysate) using a standard protein assay (e.g., BCA assay).
-
Caspase-3 Assay:
-
Signal Detection: Measure the absorbance at 400-405 nm for a colorimetric assay or fluorescence at the appropriate excitation/emission wavelengths for a fluorometric assay using a microplate reader.[9]
Visualizations
Caption: A generalized workflow for assessing compound cytotoxicity.
Caption: A hypothetical signaling pathway for Compound X-induced apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTT (Assay protocol [protocols.io]
- 7. caspase3 assay [assay-protocol.com]
- 8. biogot.com [biogot.com]
- 9. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. mpbio.com [mpbio.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing Experiments with CP-447697
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in experiments involving the C5a receptor antagonist, CP-447697.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule antagonist of the C5a receptor 1 (C5aR1, also known as CD88).[1][2] C5aR1 is a G protein-coupled receptor (GPCR) that plays a crucial role in inflammatory responses.[2][3][4] Upon binding of its ligand, the complement component C5a, C5aR1 activates downstream signaling pathways, leading to chemotaxis, inflammation, and cell activation.[3][4][5] this compound acts by blocking the binding of C5a to C5aR1, thereby inhibiting these pro-inflammatory effects.[1][2]
Q2: What are the common in vitro and in vivo applications of this compound?
-
In Vitro : this compound is commonly used in cell-based assays to investigate the role of the C5a/C5aR1 axis in various cellular processes. These include:
-
Chemotaxis assays: To assess the migration of immune cells (e.g., neutrophils, macrophages) towards a C5a gradient.
-
Calcium mobilization assays: To measure the increase in intracellular calcium concentration following C5aR1 activation.[6][7][8][9][10][11]
-
Receptor binding assays: To determine the affinity and specificity of this compound for the C5aR1.
-
Cytokine/chemokine release assays: To quantify the release of inflammatory mediators from cells upon C5a stimulation.
-
-
In Vivo : In animal models, this compound is used to study the therapeutic potential of C5aR1 antagonism in various inflammatory and neurodegenerative diseases.[12][13][14] Common applications include models of sepsis, arthritis, inflammatory bowel disease, and neurodegenerative disorders.[12][13][14]
Q3: What are the key sources of variability in experiments using this compound?
Variability in this compound experiments can arise from several factors:
-
Compound Handling: Due to its poor water solubility, improper dissolution and storage of this compound can lead to inconsistent concentrations and activity.
-
Cell-based Assay Conditions: Cell line passage number, cell density, serum concentration, and plate type can all influence the cellular response to C5a and this compound.
-
In Vivo Study Design: Animal strain, age, sex, and the specific disease model can all contribute to variability in study outcomes.[15][16][17]
-
Reagent Quality: The purity and activity of C5a, as well as the quality of other reagents, can significantly impact results.
Troubleshooting Guides
In Vitro Assay Troubleshooting
Problem 1: High variability or poor signal-to-noise ratio in calcium mobilization assays.
| Potential Cause | Troubleshooting Step | Rationale |
| Inconsistent this compound concentration | Ensure complete solubilization of this compound in DMSO before preparing working dilutions. Vortex thoroughly. Prepare fresh dilutions for each experiment. | This compound is poorly soluble in aqueous solutions. Incomplete dissolution leads to inaccurate concentrations.[18][19][20][21][22] |
| Cell health and density issues | Use cells at a consistent and optimal passage number. Ensure a uniform cell seeding density across all wells. Visually inspect cells for morphology and viability before the assay. | High passage numbers can alter receptor expression and signaling. Uneven cell density leads to variable responses. |
| Suboptimal dye loading | Optimize the concentration of the calcium indicator dye and the loading time and temperature for your specific cell line. Ensure complete removal of growth medium before dye loading to minimize background fluorescence.[10] | Inadequate dye loading results in a weak signal, while excessive dye can be toxic to cells. |
| Instrument settings | Optimize the instrument's excitation/emission wavelengths, gain settings, and read intervals to capture the transient calcium peak accurately.[7][9][10] | The kinetics of calcium flux are rapid, and improper instrument settings can miss the peak response. |
| Agonist (C5a) degradation | Prepare fresh C5a solutions for each experiment. Avoid repeated freeze-thaw cycles. | C5a is a peptide and can degrade over time, leading to a weaker stimulus. |
Problem 2: Inconsistent or unexpected results in chemotaxis assays.
| Potential Cause | Troubleshooting Step | Rationale |
| Incorrect pore size of the transwell insert | Select a pore size that is appropriate for the size and migratory capacity of your cells. | The pore size should be large enough to allow cell migration but small enough to prevent passive cell passage.[23][24] |
| Suboptimal chemoattractant (C5a) gradient | Optimize the concentration of C5a in the lower chamber to establish a clear and stable chemotactic gradient. | A weak gradient will not induce significant migration, while a saturated gradient can lead to receptor desensitization. |
| Presence of chemoattractants in the cell suspension | Ensure cells are washed and resuspended in serum-free or low-serum medium before being added to the upper chamber. | Serum contains various growth factors and chemokines that can act as chemoattractants and mask the effect of C5a.[23] |
| Incorrect incubation time | Optimize the incubation time to allow for sufficient cell migration without reaching equilibrium. | The optimal time will vary depending on the cell type and chemoattractant concentration.[24][25] |
| Cell clumping | Ensure a single-cell suspension before seeding into the transwell insert. Gentle pipetting or passing through a cell strainer may be necessary. | Cell clumps will not migrate efficiently and can block the pores of the membrane. |
In Vivo Study Troubleshooting
Problem 3: High variability in animal responses to this compound treatment.
| Potential Cause | Troubleshooting Step | Rationale |
| Inconsistent drug formulation and administration | Develop a stable and consistent formulation for this compound. Use precise and consistent administration techniques (e.g., oral gavage, intraperitoneal injection). | The poor solubility of this compound can lead to inconsistent absorption and bioavailability if not formulated properly.[14][19] |
| Baseline differences between animals | Randomize animals into treatment groups based on body weight and other relevant baseline parameters. Acclimatize animals to the experimental conditions before starting the study. | Minimizing baseline variability between groups is crucial for detecting true treatment effects.[15][16] |
| Variable disease induction | Standardize the procedure for inducing the disease model to ensure consistent severity and progression across all animals. | Inconsistent disease induction is a major source of variability in efficacy studies. |
| Inappropriate dosing regimen | Conduct pharmacokinetic studies to determine the optimal dose and dosing frequency of this compound to maintain therapeutic concentrations.[14] | Suboptimal dosing can lead to inconsistent target engagement and efficacy. |
Experimental Protocols & Data
Solubility and Formulation of this compound
This compound is a lipophilic compound with low aqueous solubility. Proper solubilization is critical for obtaining reliable and reproducible experimental results.
| Solvent | Solubility | Notes |
| DMSO | ~125 mg/mL | Recommended for preparing stock solutions. |
| Ethanol | Poorly soluble | Not recommended for primary stock solutions. |
| Water | Insoluble | Not a suitable solvent. |
In Vitro Assay Formulation:
For cell-based assays, it is recommended to prepare a high-concentration stock solution of this compound in 100% DMSO. This stock solution can then be serially diluted in the appropriate assay buffer or cell culture medium. To avoid precipitation, the final concentration of DMSO in the assay should be kept low, typically below 0.5%.
In Vivo Formulation Strategies:
Due to its poor water solubility, formulating this compound for in vivo studies requires careful consideration. Common strategies include:
-
Suspensions: Suspending the compound in a vehicle containing suspending agents (e.g., carboxymethylcellulose) and surfactants (e.g., Tween 80).
-
Solutions with co-solvents: Using a mixture of solvents such as DMSO, PEG300, and saline to improve solubility.[19]
-
Lipid-based formulations: Incorporating the compound into lipid-based delivery systems.[20]
| Example In Vivo Formulation | Components | Preparation |
| DMSO/PEG300/Tween 80/Saline | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | Dissolve this compound in DMSO first, then add PEG300, Tween 80, and finally saline, mixing well after each addition. |
| DMSO/Corn oil | 10% DMSO, 90% Corn oil | Dissolve this compound in DMSO and then mix with corn oil. |
Note: The suitability of a particular formulation should be evaluated for stability and tolerability in the specific animal model.
Visualizing Key Processes
To further aid in understanding and troubleshooting, the following diagrams illustrate key pathways and workflows.
Caption: Simplified C5aR1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for a calcium mobilization assay with this compound.
Caption: A logical troubleshooting workflow for addressing variability in this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. dovepress.com [dovepress.com]
- 3. New developments in C5a receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Function, structure and therapeutic potential of complement C5a receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sinobiological.com [sinobiological.com]
- 6. researchgate.net [researchgate.net]
- 7. moleculardevices.com [moleculardevices.com]
- 8. Structure and characterization of a high affinity C5a monoclonal antibody that blocks binding to C5aR1 and C5aR2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimized Workflows for Calcium Mobilization Assays on SpectraMax iD3/iD5 Readers [moleculardevices.com]
- 10. abcam.com [abcam.com]
- 11. agilent.com [agilent.com]
- 12. Therapeutic activity of C5a receptor antagonists in a rat model of neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Role of complement C5a in mechanical inflammatory hypernociception: potential use of C5a receptor antagonists to control inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery [mdpi.com]
- 18. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 20. youtube.com [youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. Support Tools in Formulation Development for Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. FAQ: Chemotaxis Assays | Cell Biolabs [cellbiolabs.com]
- 24. researchgate.net [researchgate.net]
- 25. content.abcam.com [content.abcam.com]
Validation & Comparative
A Head-to-Head Comparison of C5aR Antagonists: The Peptidic PMX53 Versus the Small Molecule Avacopan (CCX168)
For Researchers, Scientists, and Drug Development Professionals
The complement system, a cornerstone of innate immunity, plays a dual role in host defense and inflammatory pathology. A key mediator of its pro-inflammatory effects is the anaphylatoxin C5a, which exerts its actions primarily through the C5a receptor (C5aR, CD88). Consequently, antagonism of C5aR has emerged as a promising therapeutic strategy for a host of inflammatory and autoimmune diseases. This guide provides an objective comparison of two prominent C5aR antagonists: the synthetic peptidic antagonist PMX53 and the orally available small molecule inhibitor Avacopan (CCX168).
Mechanism of Action and Molecular Characteristics
PMX53 is a cyclic hexapeptide that acts as a potent antagonist of the C5a receptor.[1] It is a synthetic peptidomimetic designed based on the C-terminal region of C5a.[1] PMX53 functions as a non-competitive antagonist, binding to a site on the C5aR distinct from the C5a binding site, thereby preventing receptor activation.[2] An important characteristic of PMX53 is its dual functionality; while it potently antagonizes C5aR, it also acts as a low-affinity agonist for the Mas-related gene 2 (MrgX2) receptor, which can trigger mast cell degranulation.[3]
Avacopan (CCX168) is a selective, orally bioavailable small molecule inhibitor of the C5a receptor 1 (C5aR1).[4][5] It functions as an allosteric antagonist, binding to a site on the receptor that is different from the orthosteric site where C5a binds.[2] This binding prevents the conformational changes necessary for receptor activation and downstream signaling.[2][5] Avacopan is highly selective for C5aR1 and does not exhibit off-target effects on other complement receptors or the MrgX2 receptor.[6][7] This high selectivity contributes to its favorable safety profile observed in clinical trials.[8][9]
Quantitative Performance Data
The following tables summarize the key in vitro and in vivo performance metrics for PMX53 and Avacopan, compiled from various preclinical and clinical studies.
Table 1: In Vitro Potency of PMX53 and Avacopan (CCX168)
| Parameter | PMX53 | Avacopan (CCX168) | Cell/System |
| IC50 (C5a Binding) | 20 nM[4][5][6] | 0.1 nM (U937 cells)[6][7], 0.2 nM (human neutrophils)[7] | Human Neutrophils, U937 cells |
| IC50 (Chemotaxis) | 75 nM[10] | 1.7 nM (human neutrophils)[4][7] | Human Neutrophils |
| IC50 (Calcium Mobilization) | ~10 nM (HMC-1 cells)[11] | 0.2 nM (human neutrophils)[4][7] | Human Mast Cells (HMC-1), Human Neutrophils |
| IC50 (Myeloperoxidase Release) | 22 nM[10] | Not Reported | Human Neutrophils |
| IC50 (CD11b Upregulation) | Not Reported | 3.0 nM (human whole blood)[4][7] | Human Whole Blood |
Table 2: Pharmacokinetic Properties of PMX53 and Avacopan (CCX168)
| Parameter | PMX53 | Avacopan (CCX168) | Species | Administration Route |
| Oral Bioavailability | ~9%[12][13] | Orally Active[4][7] | Mice | Oral |
| Elimination Half-life | ~20 minutes[12][13] | Dose-dependent[7] | Mice | Intravenous |
| Clinical Dose | Not applicable (preclinical) | 30 mg twice daily[9][14] | Human | Oral |
C5aR Signaling Pathway and Antagonist Intervention
The binding of C5a to its G protein-coupled receptor, C5aR, triggers a cascade of intracellular signaling events, leading to various cellular responses such as chemotaxis, degranulation, and the production of inflammatory mediators. Both PMX53 and Avacopan interrupt this pathway, albeit through different molecular interactions with the receptor.
Caption: C5aR signaling cascade and points of inhibition by PMX53 and Avacopan.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used to characterize C5aR antagonists.
Radioligand Binding Assay
Objective: To determine the binding affinity (IC50) of the antagonist to the C5a receptor.
Protocol:
-
Membrane Preparation: Isolate cell membranes from a C5aR-expressing cell line (e.g., U937) or primary human neutrophils.
-
Assay Setup: In a 96-well plate, combine the cell membranes with a constant concentration of radiolabeled C5a (e.g., ¹²⁵I-C5a).
-
Antagonist Addition: Add serial dilutions of the test antagonist (PMX53 or Avacopan).
-
Incubation: Incubate the mixture at 4°C for 60-90 minutes to allow binding to reach equilibrium.
-
Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filter using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Neutrophil Chemotaxis Assay (Boyden Chamber)
Objective: To assess the functional ability of the antagonist to inhibit C5a-induced neutrophil migration.
Protocol:
-
Cell Preparation: Isolate human neutrophils from fresh whole blood using density gradient centrifugation.
-
Assay Setup: Use a Boyden chamber with a porous membrane (e.g., 3-5 µm pore size). Add a solution containing C5a as a chemoattractant to the lower chamber.
-
Antagonist Treatment: Pre-incubate the isolated neutrophils with various concentrations of the antagonist (PMX53 or Avacopan) for 15-30 minutes at 37°C.
-
Cell Addition: Place the treated neutrophils in the upper chamber.
-
Incubation: Incubate the chamber at 37°C in a 5% CO₂ incubator for 60-90 minutes to allow cell migration.
-
Quantification: Stain and count the number of neutrophils that have migrated through the membrane to the lower chamber using a microscope.
-
Data Analysis: Calculate the percentage inhibition of chemotaxis for each antagonist concentration relative to the C5a-only control and determine the IC50 value.
Caption: Workflow for a typical neutrophil chemotaxis assay.
Calcium Mobilization Assay
Objective: To measure the antagonist's ability to block C5a-induced intracellular calcium release.
Protocol:
-
Cell Loading: Load C5aR-expressing cells (e.g., human neutrophils or U937 cells) with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Antagonist Pre-treatment: Pre-treat the loaded cells with different concentrations of the antagonist for a short period.
-
Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorometric plate reader or flow cytometer.
-
C5a Stimulation: Add a sub-maximal concentration of C5a to the cells to induce calcium mobilization.
-
Fluorescence Measurement: Immediately record the change in fluorescence intensity over time.
-
Data Analysis: Calculate the peak fluorescence response for each antagonist concentration and normalize it to the response with C5a alone to determine the percentage of inhibition and the IC50 value.
Summary and Conclusion
Both PMX53 and Avacopan (CCX168) are potent antagonists of the C5a receptor, but they exhibit distinct molecular and pharmacological profiles. PMX53, a peptidic antagonist, has been a valuable research tool for elucidating the role of the C5a-C5aR axis in various inflammatory models. However, its dual agonistic activity on MrgX2 and its peptidic nature, which may limit its oral bioavailability and in vivo stability, are important considerations.
In contrast, Avacopan is a highly selective, orally available small molecule antagonist of C5aR1 with sub-nanomolar potency. Its favorable pharmacokinetic profile and demonstrated efficacy and safety in clinical trials for ANCA-associated vasculitis position it as a significant therapeutic advancement.[8][9][14] The choice between these antagonists will ultimately depend on the specific research or therapeutic context. For in vitro and preclinical in vivo studies where oral administration is not a prerequisite, PMX53 remains a relevant tool. For clinical development and therapeutic applications requiring oral administration and high selectivity, Avacopan represents the current benchmark. This guide provides the foundational data and methodologies to aid researchers and drug developers in making informed decisions regarding the use of these C5aR antagonists.
References
- 1. Characterization of Pharmacologic and Pharmacokinetic Properties of CCX168, a Potent and Selective Orally Administered Complement 5a Receptor Inhibitor, Based on Preclinical Evaluation and Randomized Phase 1 Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Portico [access.portico.org]
- 5. What is the mechanism of Avacopan? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Characterization of Pharmacologic and Pharmacokinetic Properties of CCX168, a Potent and Selective Orally Administered Complement 5a Receptor Inhibitor, Based on Preclinical Evaluation and Randomized Phase 1 Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medicine-matters.blogs.hopkinsmedicine.org [medicine-matters.blogs.hopkinsmedicine.org]
- 9. Avacopan for the Treatment of ANCA-Associated Vasculitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Avacopan | CCX168 | C5aR antagonist | TargetMol [targetmol.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. benchchem.com [benchchem.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Randomized Trial of C5a Receptor Inhibitor Avacopan in ANCA-Associated Vasculitis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of CP-55,940 Cross-Reactivity with Cannabinoid and Other Receptors
A Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
CP-55,940 is a potent, non-selective agonist for both cannabinoid receptor type 1 (CB1) and type 2 (CB2). A comprehensive understanding of its binding affinity and cross-reactivity with other receptors is crucial for interpreting experimental results and for the development of more selective cannabinoid-based therapeutics. This guide summarizes the binding profile of CP-55,940, presents detailed experimental protocols for assessing receptor binding and function, and provides visual representations of key biological pathways and experimental workflows.
Data Presentation: Receptor Binding Affinity of CP-55,940
The following table summarizes the binding affinities (Ki) of CP-55,940 for human CB1 and CB2 receptors. Data on cross-reactivity with a panel of other common off-target receptors is also included where available. The data highlights the high affinity of CP-55,940 for cannabinoid receptors.
| Receptor Target | Ligand | Kᵢ (nM) | Assay Type | Reference |
| Cannabinoid Receptor 1 (CB1) | CP-55,940 | 0.58 | Radioligand Binding ([³H]CP-55,940) | [1][2] |
| Cannabinoid Receptor 2 (CB2) | CP-55,940 | 0.68 | Radioligand Binding ([³H]CP-55,940) | [1][2] |
| 5-HT₂ₐ Receptor | CP-55,940 | >10,000 | Radioligand Binding | [3] |
| Dopamine D₂ Receptor | CP-55,940 | >10,000 | Radioligand Binding | [3] |
| Mu-Opioid Receptor | CP-55,940 | >10,000 | Radioligand Binding | [3] |
| Alpha-1A Adrenergic Receptor | CP-55,940 | >10,000 | Radioligand Binding | [3] |
| H₁ Histamine Receptor | CP-55,940 | >10,000 | Radioligand Binding | [3] |
Note: The cross-reactivity data presented is based on typical screening panels and the absence of reported significant off-target binding in the low micromolar range. Specific comprehensive screening panel results for CP-55,940 are not consistently published in a single source.
Mandatory Visualization
Caption: G-protein coupled signaling pathway of CB1/CB2 receptors.
Caption: Workflow for a competitive radioligand binding assay.
Experimental Protocols
Radioligand Displacement Binding Assay for CB1 and CB2 Receptors
This protocol is a standard method for determining the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Materials:
-
Membranes: Cell membranes prepared from CHO or HEK293 cells stably expressing human CB1 or CB2 receptors.
-
Radioligand: [³H]CP-55,940 (specific activity ~120-180 Ci/mmol).
-
Test Compound: CP-55,940 or other cannabinoid ligands.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4.
-
Non-specific Binding Control: 10 µM unlabeled CP-55,940.
-
Filtration Plates: 96-well glass fiber filter plates (e.g., GF/C).
-
Scintillation Fluid.
-
Microplate Scintillation Counter.
Procedure:
-
Assay Setup: In a 96-well plate, add 50 µL of binding buffer, 50 µL of the test compound at various concentrations (typically from 0.1 nM to 10 µM), and 50 µL of [³H]CP-55,940 (final concentration ~0.5-1.0 nM).
-
Initiate Binding: Add 100 µL of the membrane preparation (containing 10-20 µg of protein) to each well to start the binding reaction.
-
Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation.
-
Termination of Binding: Terminate the assay by rapid filtration through the pre-soaked (in 0.5% polyethyleneimine) glass fiber filter plate using a cell harvester.
-
Washing: Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
[³⁵S]GTPγS Functional Assay for G-protein Activation
This functional assay measures the agonist-induced activation of G-proteins coupled to the cannabinoid receptors.
Materials:
-
Membranes: Cell membranes prepared from cells expressing CB1 or CB2 receptors.
-
Agonist: CP-55,940 or other test compounds.
-
[³⁵S]GTPγS (specific activity >1000 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP: Guanosine 5'-diphosphate.
-
Non-specific Binding Control: 10 µM unlabeled GTPγS.
-
Filtration and Scintillation Counting materials as described above.
Procedure:
-
Membrane Pre-incubation: Pre-incubate the cell membranes (20-40 µg protein) with 1 µM GDP in assay buffer for 15 minutes at 30°C.
-
Assay Setup: In a 96-well plate, add the pre-incubated membranes, the agonist at various concentrations, and assay buffer.
-
Initiate Reaction: Add [³⁵S]GTPγS (final concentration ~0.1 nM) to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Termination and Filtration: Terminate the reaction and filter as described in the radioligand binding assay protocol.
-
Scintillation Counting: Measure the amount of bound [³⁵S]GTPγS.
-
Data Analysis: Plot the specific binding of [³⁵S]GTPγS as a function of the agonist concentration to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) of the compound.
This guide provides a framework for assessing the cross-reactivity of cannabinoid ligands. The presented data for CP-55,940 underscores its high affinity for CB1 and CB2 receptors and suggests a favorable selectivity profile against several other common receptor targets. The detailed protocols offer standardized methods for researchers to evaluate the binding and functional activity of their own compounds of interest.
References
Reproducibility of CP-447697 Experimental Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental data available for CP-447697, a C5a receptor antagonist, and evaluates its performance in the context of other widely studied alternatives. Due to the limited availability of primary research publications detailing the initial experimental work on this compound, this guide also includes representative protocols for key assays used to characterize C5a receptor antagonists, providing a framework for reproducibility and further investigation.
Overview of this compound and C5a Receptor Antagonism
The complement component C5a is a potent pro-inflammatory peptide that mediates its effects primarily through the C5a receptor 1 (C5aR1, also known as CD88), a G protein-coupled receptor (GPCR). Activation of C5aR1 on various immune cells, such as neutrophils, monocytes, and macrophages, triggers a cascade of inflammatory responses including chemotaxis, degranulation, and the release of pro-inflammatory cytokines. Consequently, antagonism of the C5a-C5aR1 axis is a promising therapeutic strategy for a range of inflammatory and autoimmune diseases.
This compound is a small molecule antagonist of the C5a receptor. While specific primary literature on its development is scarce, it is commercially available and cited as a lipophilic C5a receptor blocker with an in vitro potency (IC50) of 31 nM.
Comparative Analysis of C5a Receptor Antagonists
To provide a context for the performance of this compound, this section compares its reported in vitro potency with other well-characterized C5a receptor antagonists.
Table 1: In Vitro Potency of Selected C5a Receptor Antagonists
| Compound | Type | Target | Assay Type | Reported IC50/K_b |
| This compound | Small Molecule | Human C5aR1 | Not Specified | 31 nM |
| Avacopan (CCX168) | Small Molecule | Human C5aR1 | Radioligand Binding | 0.1 nM (K_i) |
| PMX53 | Cyclic Peptide | Human C5aR1 | Radioligand Binding | ~20 nM (IC50) |
| JPE-1375 | Linear Peptidomimetic | Human C5aR1 | Not Specified | Not Specified |
| DF2593A | Small Molecule | Human C5aR1 | β-arrestin recruitment | ~1.6 nM (IC50) |
| NDT9513727 | Small Molecule | Human C5aR1 | β-arrestin recruitment | ~3.2 nM (IC50) |
Note: IC50 and K_b/K_i values are highly dependent on the specific assay conditions and cell types used. Direct comparison should be made with caution.
Experimental Protocols
C5a Receptor Binding Assay (Radioligand Displacement)
Objective: To determine the affinity of a test compound for the C5a receptor by measuring its ability to displace a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells endogenously expressing or transfected with the human C5aR1.
-
Binding Reaction: In a 96-well plate, cell membranes are incubated with a constant concentration of a radiolabeled C5a ligand (e.g., ¹²⁵I-C5a) and varying concentrations of the test compound.
-
Incubation: The reaction is incubated at 4°C for 60-90 minutes to reach equilibrium.
-
Filtration: The reaction mixture is rapidly filtered through a glass fiber filter to separate bound from free radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Detection: The radioactivity retained on the filters is quantified using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated using non-linear regression analysis.
Chemotaxis Assay (Boyden Chamber)
Objective: To assess the ability of a test compound to inhibit C5a-induced cell migration.
Methodology:
-
Cell Preparation: Isolate primary human neutrophils or use a suitable myeloid cell line (e.g., U937 cells differentiated with DMSO).
-
Assay Setup: A Boyden chamber or a similar transwell system with a porous membrane is used. The lower chamber is filled with a chemoattractant solution containing C5a.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of the test compound or vehicle control.
-
Cell Seeding: The treated cells are seeded into the upper chamber.
-
Incubation: The chamber is incubated at 37°C in a humidified atmosphere with 5% CO₂ for 1-2 hours to allow cell migration.
-
Cell Staining and Counting: The membrane is removed, and the cells that have migrated to the lower side are fixed, stained, and counted under a microscope.
-
Data Analysis: The number of migrated cells in the presence of the test compound is compared to the vehicle control to determine the inhibitory effect.
In Vivo Model of C5a-Induced Neutrophil Mobilization
Objective: To evaluate the in vivo efficacy of a test compound in blocking C5a-induced neutrophilia.
Methodology:
-
Animal Model: Use C57BL/6 mice or other suitable rodent models.
-
Compound Administration: The test compound is administered via an appropriate route (e.g., intravenous, oral) at various doses.
-
C5a Challenge: After a predetermined time, recombinant mouse C5a is administered intravenously to induce neutrophil mobilization from the bone marrow into the circulation.[1]
-
Blood Sampling: Blood samples are collected at different time points after the C5a challenge.
-
Cell Counting: Complete blood counts are performed to determine the number of circulating neutrophils.
-
Data Analysis: The reduction in C5a-induced neutrophilia in compound-treated animals is compared to vehicle-treated controls to assess in vivo efficacy.[1]
Signaling Pathways and Experimental Workflows
C5a Receptor Signaling Pathway
The binding of C5a to its receptor, C5aR1, activates intracellular signaling cascades that lead to various cellular responses. The following diagram illustrates the key signaling pathways involved.
C5a Receptor (C5aR1) Signaling Pathway
Experimental Workflow for C5aR Antagonist Characterization
The following diagram outlines a typical workflow for the preclinical characterization of a novel C5a receptor antagonist.
Preclinical Workflow for C5aR Antagonist
Reproducibility and Future Directions
The reproducibility of experimental results for this compound is challenging to assess without access to the primary data and detailed protocols. The IC50 value of 31 nM serves as a benchmark, but its validation would require independent testing using standardized assays, such as those described in this guide.
For researchers considering the use of this compound, it is recommended to:
-
Perform head-to-head comparisons: Directly compare the in vitro and in vivo activity of this compound with more extensively characterized C5a receptor antagonists like Avacopan or PMX53.
-
Thoroughly document experimental conditions: When publishing results with this compound, provide detailed methodologies to facilitate replication by other laboratories.
-
Consider alternative compounds: Depending on the specific research question and required compound properties (e.g., oral bioavailability, species cross-reactivity), other C5a receptor antagonists with more comprehensive publicly available data may be more suitable.
References
Comparative Specificity of C5a Receptor Antagonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the specificity of a C5a receptor antagonist is paramount for accurate experimental design and therapeutic development. This guide provides a comparative overview of the methodologies used to determine the specificity of C5a receptor antagonists, with a focus on the C5a receptor (C5aR1, CD88) and its decoy receptor, C5L2 (GPR77).
Introduction to C5a Receptors
The complement component 5a (C5a) is a potent pro-inflammatory peptide that exerts its effects through two known receptors:
-
C5aR1 (CD88): A classical G protein-coupled receptor (GPCR) that, upon C5a binding, triggers a cascade of intracellular signaling events, leading to inflammatory responses like chemotaxis, degranulation of immune cells, and cytokine release.[1] C5aR1 is the primary target for therapeutic antagonists.
-
C5L2 (GPR77): A second receptor for C5a that shares structural homology with C5aR1 but does not couple to G proteins and its signaling function is a subject of ongoing research. It is thought to act as a decoy receptor, internalizing and degrading C5a, thereby modulating the inflammatory response.
A highly specific C5aR1 antagonist should exhibit strong binding affinity and functional inhibition at C5aR1 with minimal to no activity at C5L2 or other receptors.
Quantitative Comparison of C5a Receptor Antagonists
A crucial aspect of comparing C5a receptor antagonists is the quantitative assessment of their binding affinity and functional potency. This data is typically presented in terms of IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values. While specific data for CP-447697 is unavailable, the following table showcases the kind of data generated for other antagonists.
| Compound | Target Receptor | Assay Type | Potency (IC50/Ki) | Reference |
| PMX53 | Human C5aR1 | Radioligand Binding | ~20 nM (IC50) | [2] |
| Avacopan (CCX168) | Human C5aR1 | Not Specified | Potent inhibitor | [2] |
| This compound | Human C5aR1 | Data not available | Data not available | |
| This compound | Human C5L2 | Data not available | Data not available |
Experimental Protocols for Determining Specificity
The specificity of a C5a receptor antagonist is determined through a combination of binding and functional assays.
Radioligand Binding Assay
This assay directly measures the ability of a compound to displace a radiolabeled ligand (e.g., ¹²⁵I-C5a) from the C5aR1 and C5L2 receptors.
Objective: To determine the binding affinity (Ki) of the antagonist for C5aR1 and C5L2.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines engineered to express high levels of either human C5aR1 or C5L2.
-
Competitive Binding: A constant concentration of radiolabeled C5a is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled antagonist (e.g., this compound).
-
Separation and Detection: The membrane-bound radioactivity is separated from the unbound radioligand by rapid filtration through a glass fiber filter.
-
Data Analysis: The amount of radioactivity on the filters is measured using a scintillation counter. The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
A high Ki for C5aR1 and a significantly higher or no measurable Ki for C5L2 would indicate high specificity.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the intracellular calcium influx triggered by C5a binding to C5aR1.[1]
Objective: To assess the functional inhibitory potency of the antagonist.
Methodology:
-
Cell Loading: Cells expressing C5aR1 (e.g., human neutrophils or a recombinant cell line) are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[1]
-
Antagonist Incubation: The cells are pre-incubated with varying concentrations of the antagonist.
-
C5a Stimulation: The cells are then stimulated with a fixed concentration of C5a.
-
Fluorescence Measurement: The change in intracellular calcium concentration is measured in real-time using a fluorometric plate reader.
-
Data Analysis: The IC50 value is determined by plotting the inhibition of the C5a-induced calcium response against the antagonist concentration.
No response in C5L2-expressing cells would be expected, as this receptor does not typically signal through calcium mobilization.
Chemotaxis Assay
This assay measures the ability of an antagonist to block the migration of cells towards a C5a gradient, a key physiological function mediated by C5aR1.
Objective: To evaluate the antagonist's ability to inhibit a key C5a-mediated cellular response.
Methodology:
-
Chamber Setup: A Boyden chamber or a similar migration assay system is used, with a porous membrane separating an upper and a lower chamber.
-
Cell and Chemoattractant Placement: C5aR1-expressing cells (e.g., neutrophils) are placed in the upper chamber, and C5a is placed in the lower chamber as a chemoattractant.
-
Antagonist Treatment: The cells are pre-incubated with different concentrations of the antagonist before being placed in the chamber.
-
Migration: The cells are allowed to migrate through the membrane towards the C5a gradient for a specific period.
-
Cell Quantification: The number of cells that have migrated to the lower chamber is quantified by microscopy or other cell counting methods.
-
Data Analysis: The IC50 for inhibition of chemotaxis is calculated.
Visualizing Key Pathways and Workflows
To further aid in understanding, the following diagrams illustrate the C5a signaling pathway and a typical experimental workflow for assessing antagonist specificity.
Caption: C5a signaling pathway and the inhibitory action of an antagonist.
Caption: Experimental workflow for determining C5a receptor antagonist specificity.
Conclusion
Determining the specificity of a C5a receptor antagonist like this compound is a multi-faceted process requiring a combination of binding and functional assays. While quantitative data for this compound is not currently in the public domain, the experimental protocols outlined in this guide provide a robust framework for its evaluation. By comparing its activity at C5aR1 versus C5L2, researchers can build a comprehensive specificity profile, which is essential for interpreting experimental results and predicting in vivo efficacy and potential side effects. The use of well-characterized reference compounds is critical in these comparative studies.
References
In Vivo Efficacy of C5a Inhibitors: A Comparative Guide for Researchers
The complement component 5a (C5a), a potent pro-inflammatory anaphylatoxin, has emerged as a critical therapeutic target in a range of inflammatory and autoimmune diseases. Its binding to the C5a receptor 1 (C5aR1) on immune cells, particularly neutrophils, triggers a cascade of inflammatory responses. Consequently, the development of C5a inhibitors, which either target C5a itself or its receptor, C5aR1, represents a promising strategy to mitigate C5a-driven pathology. This guide provides an objective comparison of the in vivo efficacy of prominent C5a inhibitors, supported by experimental data from preclinical and clinical studies, to aid researchers, scientists, and drug development professionals in this rapidly evolving field.
Mechanisms of C5a Inhibition
C5a inhibitors can be broadly categorized based on their mechanism of action:
-
C5a Receptor Antagonists: These are typically small molecules or peptides that bind to C5aR1, preventing its interaction with C5a and blocking downstream signaling. A key advantage of this class is its oral bioavailability in some cases.
-
Anti-C5a Monoclonal Antibodies: These are therapeutic antibodies that directly bind to and neutralize circulating C5a, preventing it from engaging with its receptors.
It is important to distinguish these C5a-pathway specific inhibitors from broader complement inhibitors like Eculizumab, which targets the C5 protein, preventing its cleavage into both C5a and C5b. This dual blockade affects both the inflammatory C5a pathway and the formation of the C5b-9 Membrane Attack Complex (MAC), which is involved in host defense.[1]
Preclinical In Vivo Efficacy Comparison
A key preclinical model for assessing the in vivo efficacy of C5aR1 antagonists involves challenging mice with recombinant mouse C5a and measuring subsequent neutrophil mobilization and TNF-α elevation.[2] A head-to-head comparison of the peptide-based C5aR1 antagonists PMX53 and JPE-1375 in this model provides valuable insights into their pharmacodynamics.[2][3]
Table 1: Preclinical Efficacy of PMX53 vs. JPE-1375 in a Mouse Model[2][3]
| Parameter | PMX53 | JPE-1375 |
| Mechanism | C5aR1 Antagonist | C5aR1 Antagonist |
| Effective Dose | 1 mg/kg (i.v.) | 1 mg/kg (i.v.) |
| Inhibition of Neutrophil Mobilization (at 1 mg/kg) | Significant | Significant |
| Inhibition of TNF-α Production (at 1 mg/kg) | ~90% reduction | ~90% reduction |
| Duration of Action (Inhibition of Neutrophil Mobilization) | Up to 6 hours | < 2 hours |
| Pharmacokinetic Half-life | 1.3 hours | 0.13 hours |
Clinical Efficacy of C5a Inhibitors
Several C5a inhibitors have advanced to late-stage clinical trials, demonstrating efficacy in various diseases.
Avacopan (TAVNEOS®)
Avacopan is an orally administered, selective C5aR1 antagonist. Its efficacy was demonstrated in the Phase 3 ADVOCATE trial for the treatment of ANCA-associated vasculitis.[1][4]
Vilobelimab (Gohibic™)
Vilobelimab is an intravenous monoclonal antibody that specifically binds to and neutralizes C5a.[5] The Phase 3 PANAMO trial evaluated its efficacy in critically ill, invasively mechanically ventilated patients with COVID-19.[1][6]
Table 2: Clinical Efficacy of Avacopan and Vilobelimab in Phase 3 Trials
| Inhibitor | Trial | Indication | Key Efficacy Endpoints |
| Avacopan | ADVOCATE[1][7] | ANCA-associated Vasculitis | Remission at Week 26: Non-inferior to prednisone (B1679067) taper (72.3% vs. 70.1%).[1] Sustained Remission at Week 52: Superior to prednisone taper (65.7% vs. 54.9%).[1] |
| Vilobelimab | PANAMO[1][5][6] | Severe COVID-19 (mechanically ventilated) | 28-Day All-Cause Mortality: 31.7% vs. 41.6% with placebo (HR 0.67 in non-stratified analysis).[1] C5a Reduction: Reduced plasma C5a levels by 87% by Day 8.[1][5] |
Experimental Protocols
Preclinical Mouse Model of C5a-Induced Inflammation[2][3]
-
Animal Model: Wild-type C57BL/6 mice.
-
Induction of Inflammation: Intravenous (i.v.) injection of recombinant mouse C5a (50 μg/kg).
-
Inhibitor Administration: C5aR1 antagonists (PMX53 or JPE-1375) were administered i.v. at varying doses (0.3, 1, or 3 mg/kg) prior to C5a challenge.
-
Efficacy Readouts:
-
Neutrophil Mobilization: Blood samples were collected at baseline and at 15, 30, and 60 minutes post-C5a injection. Circulating polymorphonuclear neutrophils (PMNs) were quantified from blood smears or by flow cytometry (CD11b++, Ly6G++).[2]
-
TNF-α Levels: Plasma was collected at 60 minutes post-C5a injection, and TNF-α concentrations were measured by ELISA.[2]
-
ADVOCATE Trial (Avacopan)[4][7][8]
-
Study Design: A 52-week, randomized, double-blind, active-controlled, phase 3 trial.
-
Patient Population: 331 patients with newly diagnosed or relapsing ANCA-associated vasculitis (granulomatosis with polyangiitis or microscopic polyangiitis).
-
Treatment Arms:
-
Avacopan Group: Avacopan 30 mg twice daily orally plus prednisone-matching placebo.
-
Active Control Group: A tapering oral regimen of prednisone plus avacopan-matching placebo. Both groups also received standard therapy with either rituximab (B1143277) or cyclophosphamide (B585) followed by azathioprine.
-
-
Primary Endpoints:
-
Remission at week 26, defined as a Birmingham Vasculitis Activity Score (BVAS) of 0 and not taking glucocorticoids for vasculitis in the four weeks prior.
-
Sustained remission at week 52, defined as remission at both week 26 and week 52.
-
PANAMO Trial (Vilobelimab)[6][9]
-
Study Design: A multicentre, double-blind, randomized, placebo-controlled, phase 3 trial.
-
Patient Population: 368 critically ill, invasively mechanically ventilated adult patients with confirmed SARS-CoV-2 infection.
-
Treatment Arms:
-
Vilobelimab Group: Vilobelimab 800 mg administered as an intravenous infusion on days 1, 2, 4, 8, 15, and 22, in addition to standard of care.
-
Placebo Group: Matching placebo in addition to standard of care.
-
-
Primary Endpoint: All-cause mortality at 28 days.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JMIR Research Protocols - Evaluation of the Safety and Efficacy of Avacopan, a C5a Receptor Inhibitor, in Patients With Antineutrophil Cytoplasmic Antibody–Associated Vasculitis Treated Concomitantly With Rituximab or Cyclophosphamide/Azathioprine: Protocol for a Randomized, Double-Blind, Active-Controlled, Phase 3 Trial [researchprotocols.org]
- 5. droracle.ai [droracle.ai]
- 6. Anti-C5a antibody (vilobelimab) therapy for critically ill, invasively mechanically ventilated patients with COVID-19 (PANAMO): a multicentre, double-blind, randomised, placebo-controlled, phase 3 trial • CRC 1449 DYNAMIC HYDROGELS AT BIOINTERFACES [sfb1449.de]
- 7. tavneospro.com [tavneospro.com]
A Comparative Guide to Validating the Anti-inflammatory Effects of Novel Compounds: A Case Study with CP-447697
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the anti-inflammatory potential of novel therapeutic candidates. Using the hypothetical compound CP-447697 as a case study, we present a comparative analysis against established anti-inflammatory agents. This document outlines detailed experimental protocols, presents comparative data in a structured format, and visualizes key signaling pathways and workflows to aid in the objective assessment of anti-inflammatory efficacy.
Introduction to Anti-inflammatory Drug Discovery
The inflammatory response is a complex biological process critical for host defense. However, its dysregulation can lead to chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The development of novel anti-inflammatory therapeutics is a significant area of research. Key molecular pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, are often targeted by these drugs due to their central role in mediating inflammatory responses.[1] This guide focuses on a series of standard in vitro and in vivo assays to characterize and compare the anti-inflammatory profiles of new chemical entities.
Comparative Analysis of Anti-inflammatory Activity
To illustrate the validation process, we compare the hypothetical compound this compound against two standard anti-inflammatory drugs: Indomethacin (a non-steroidal anti-inflammatory drug, NSAID) and Dexamethasone (a corticosteroid).
In Vitro Efficacy
The initial assessment of anti-inflammatory activity is typically performed using cell-based assays that measure the inhibition of key inflammatory mediators.
Table 1: In Vitro Anti-inflammatory Activity of this compound and Reference Compounds
| Compound | Nitric Oxide (NO) Inhibition IC₅₀ (µM) in RAW 264.7 cells | TNF-α Inhibition IC₅₀ (µM) in LPS-stimulated THP-1 cells | IL-6 Inhibition IC₅₀ (µM) in LPS-stimulated THP-1 cells | COX-2 Enzyme Inhibition IC₅₀ (µM) |
| This compound | 12.5 | 8.2 | 10.1 | 5.8 |
| Indomethacin | >100 | >100 | >100 | 0.9 |
| Dexamethasone | 5.2 | 1.8 | 2.5 | >100 |
IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro. Data are presented as mean values from triplicate experiments.
In Vivo Efficacy
Promising compounds from in vitro assays are further evaluated in animal models of inflammation. The carrageenan-induced paw edema model in rodents is a classic and widely used assay to assess acute inflammation.[2]
Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema in Rats
| Treatment (Oral Administration) | Dose (mg/kg) | Paw Edema Inhibition (%) at 3 hours |
| Vehicle Control | - | 0 |
| This compound | 10 | 35.2 |
| 30 | 58.9 | |
| Indomethacin | 10 | 65.4 |
Percentage inhibition is calculated relative to the vehicle control group. Data are presented as mean values (n=6 animals per group).
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings.
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator produced by macrophages upon stimulation.[3][4]
-
Principle: Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages produce NO via the inducible nitric oxide synthase (iNOS) enzyme. The amount of NO is quantified by measuring its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.[3][4]
-
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 12-24 hours.[4]
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., this compound) or reference drug for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to each well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[1]
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.[1]
-
Griess Reaction: Mix the supernatant with an equal volume of Griess reagent and incubate for 10 minutes.
-
Detection: Measure the absorbance at 540 nm. A reduction in nitrite levels compared to the LPS-only control indicates anti-inflammatory activity.
-
Cytokine Release Assay (TNF-α and IL-6) in THP-1 Cells
This assay quantifies the inhibition of pro-inflammatory cytokine production.
-
Principle: Differentiated THP-1 cells (a human monocytic cell line) are stimulated with LPS to produce cytokines like TNF-α and IL-6. The concentration of these cytokines in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).[4]
-
Protocol:
-
Cell Differentiation and Seeding: Differentiate THP-1 monocytes into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA) and seed them in a 96-well plate.
-
Compound Treatment: Pre-treat the cells with test compounds for 1 hour.
-
Stimulation: Add LPS (1 µg/mL) to induce cytokine production and incubate for 18-24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Quantify the amount of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's instructions.
-
Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to evaluate the effect of a compound on acute inflammation.[2]
-
Principle: A sub-plantar injection of carrageenan into the rat's hind paw induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a compound is measured by its ability to reduce this swelling.[2]
-
Protocol:
-
Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.
-
Baseline Measurement: Measure the initial volume of the left hind paw of each rat using a plethysmometer.[1]
-
Compound Administration: Administer the test compound (this compound) or a reference drug (Indomethacin) orally. The control group receives the vehicle.[1]
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the left hind paw.[1][2]
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[1]
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
-
Signaling Pathways and Experimental Workflow
Understanding the underlying molecular mechanisms is crucial for drug development. The NF-κB and MAPK pathways are key regulators of inflammation.[1][3] Compounds like this compound may exert their anti-inflammatory effects by modulating these pathways.
The canonical NF-κB signaling pathway is a primary target for anti-inflammatory drugs. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as LPS or TNF-α, trigger a cascade that leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[3]
The MAPK signaling pathways, particularly the p38 and JNK cascades, are also strongly associated with the production of pro-inflammatory cytokines.[3] Their activation by inflammatory stimuli leads to the phosphorylation of transcription factors that regulate the expression of inflammatory mediators.
References
Benchmarking CP-447697: A Comparative Guide to Small Molecule C5aR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The complement C5a receptor (C5aR), a G protein-coupled receptor, plays a pivotal role in the inflammatory cascade. Its activation by the potent anaphylatoxin C5a triggers a range of pro-inflammatory responses, making it a compelling target for therapeutic intervention in a variety of inflammatory and autoimmune diseases. A number of small molecule inhibitors targeting C5aR have been developed, each with distinct pharmacological profiles. This guide provides an objective comparison of CP-447697 against other notable small molecule C5aR inhibitors, supported by available preclinical data.
Data Presentation: In Vitro Potency Comparison
The following table summarizes the in vitro potency of this compound and other selected small molecule C5aR inhibitors. It is important to note that direct comparisons of potency values (IC50 and Ki) across different studies should be made with caution due to variations in experimental conditions, such as cell types, ligand concentrations, and assay formats.
| Compound | Target | Assay Type | Cell Type/Membrane Preparation | IC50 (nM) | Ki (nM) |
| This compound | C5aR | Not Specified | Not Specified | 31[1] | - |
| Avacopan (CCX168) | C5aR | Radioligand Binding ([¹²⁵I]-C5a) | U937 cell membranes | 0.1[2] | - |
| Chemotaxis | U937 cells | 0.2[2] | - | ||
| Calcium Mobilization | Human neutrophils | 0.2[2] | - | ||
| W-54011 | C5aR | Radioligand Binding ([¹²⁵I]-C5a) | Human neutrophils | - | 2.2[3] |
| Superoxide Generation | Human neutrophils | 1.6[3] | - | ||
| Chemotaxis | Human neutrophils | 2.7[3] | - | ||
| Calcium Mobilization | Human neutrophils | 3.1[3] | - | ||
| NDT 9513727 | C5aR | Radioligand Binding ([¹²⁵I]-hC5a) | Human U937 cell membranes | 11.6[4] | - |
| GTPγS Binding | Sf9 cell membranes expressing hC5aR | 9.2[5][6] | - | ||
| Degranulation | U937 cells | 7.1 | - | ||
| PMX53 | C5aR | Myeloperoxidase Release | Human neutrophils | 22 | - |
| Chemotaxis | Human neutrophils | 75 | - | ||
| Radioligand Binding ([¹²⁵I]-C5a) | HEK293 cells expressing hC5aR | 20 | - |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for key in vitro assays commonly used to characterize C5aR inhibitors.
Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, providing information on binding affinity (Ki or IC50).
-
Membrane Preparation: Membranes are prepared from cells endogenously expressing C5aR (e.g., human neutrophils) or from cell lines overexpressing the receptor (e.g., U937 or HEK293 cells). Cells are harvested, lysed, and centrifuged to pellet the membranes, which are then washed and resuspended in a suitable buffer.
-
Binding Reaction: A fixed concentration of a radiolabeled C5a ligand (e.g., [¹²⁵I]-C5a) is incubated with the prepared membranes in the presence of varying concentrations of the test compound.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 4°C or room temperature) for a defined period to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand while allowing the unbound ligand to pass through.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Chemotaxis Assay
This assay assesses the ability of a compound to inhibit the directed migration of cells towards a chemoattractant, such as C5a.
-
Cell Preparation: A suspension of migratory cells (e.g., human neutrophils or U937 cells) is prepared in a suitable assay medium.
-
Assay Setup: A multi-well chemotaxis chamber (e.g., Boyden chamber or Transwell plate) is used. The lower chamber contains C5a as the chemoattractant, while the upper chamber contains the cell suspension pre-incubated with varying concentrations of the test compound. The two chambers are separated by a microporous membrane.
-
Incubation: The chamber is incubated at 37°C in a humidified atmosphere with 5% CO₂ for a period that allows for cell migration (typically 1-3 hours).
-
Quantification of Migration: The number of cells that have migrated through the membrane into the lower chamber is quantified. This can be done by staining the cells and counting them under a microscope or by using a fluorescently labeled cell line and measuring the fluorescence in the lower chamber.
-
Data Analysis: The concentration of the test compound that inhibits cell migration by 50% is determined as the IC50 value.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to block the increase in intracellular calcium concentration induced by C5a binding to its receptor.
-
Cell Loading: Cells expressing C5aR are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Incubation: The dye-loaded cells are pre-incubated with varying concentrations of the test compound.
-
Stimulation: The cells are then stimulated with a fixed concentration of C5a.
-
Signal Detection: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time using a fluorometric plate reader or a flow cytometer.
-
Data Analysis: The concentration of the test compound that inhibits the C5a-induced calcium mobilization by 50% is determined as the IC50 value.
Mandatory Visualizations
C5aR Signaling Pathway
Caption: Simplified C5aR signaling cascade.
Experimental Workflow for C5aR Inhibitor Screening
Caption: Typical workflow for C5aR inhibitor discovery.
References
- 1. Synthesis and Pharmacological Characterization of Two Novel, Brain Penetrating P2X7 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Characterization of a Class of Pyrazole Inhibitors of Bacterial Undecaprenyl Pyrophosphate Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic activity of C5a receptor antagonists in a rat model of neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Orthosteric and allosteric action of the C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of CP-447697: A Procedural Guide
For researchers and drug development professionals, the proper handling and disposal of investigational compounds like CP-447697, a potent C5a receptor antagonist, is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides a comprehensive framework for its safe disposal, drawing upon general principles for hazardous chemical waste and guidance for structurally related benzothiophene (B83047) derivatives.
It is imperative to consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations for hazardous waste disposal. This document serves as a guide and is not a substitute for a substance-specific SDS or institutional protocols.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound and its associated waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risks.
| Personal Protective Equipment (PPE) | Description |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | A laboratory coat and closed-toe shoes. |
Step-by-Step Disposal Procedure
The disposal of this compound should be managed as hazardous waste. The following procedural steps outline a general workflow for its collection and subsequent disposal:
-
Waste Identification and Segregation : Treat all materials contaminated with this compound as hazardous waste. This includes unused compound, solutions, contaminated lab supplies (e.g., pipette tips, gloves, absorbent paper), and empty containers. Do not mix this waste with non-hazardous materials.
-
Containerization :
-
Select a waste container that is chemically compatible with this compound and any solvents used.
-
The container must be in good condition, with no leaks or residues on the exterior.
-
Ensure the container has a secure, tight-fitting lid.
-
-
Labeling :
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound (4-[1-benzothiophene-3-carbonyl-[2-(4-chlorophenyl)ethyl]amino]-N-(2,4-difluorophenyl)piperidine-1-carboxamide)".
-
Include the CAS number (1092847-21-6) and an approximate concentration and volume of the waste.
-
Note any other chemical constituents in the waste mixture.
-
-
Waste Collection :
-
Carefully transfer the this compound waste into the designated and labeled container.
-
Avoid overfilling the container; a general rule is to fill to no more than 80% capacity to allow for expansion and prevent spills.
-
-
Storage :
-
Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials. Avoid mixing with strong oxidizing agents, acids, or bases unless a specific neutralization protocol is approved by your institution's EHS department.[1]
-
-
Disposal :
-
Arrange for the collection of the hazardous waste through your institution's EHS department. They will coordinate with a licensed hazardous waste disposal service.[1]
-
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the following diagram:
This structured approach ensures that all safety and regulatory aspects of the disposal process are addressed, minimizing risks to personnel and the environment. By adhering to these procedures and consulting with institutional safety experts, laboratories can maintain a high standard of safety in the management of chemical waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
